1-(4-Aminophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932682 | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14572-89-5 | |
| Record name | 4-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014572895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)ethanol from 4-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-aminophenyl)ethanol from 4-aminoacetophenone, a key chemical transformation for the production of various pharmaceutical intermediates and other fine chemicals. This document details the most common and effective synthetic methodologies, including experimental protocols, and presents quantitative data in a structured format for easy comparison.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its synthesis from the readily available starting material, 4-aminoacetophenone, is a topic of significant interest. The primary transformation involves the reduction of the ketone functionality of 4-aminoacetophenone to a secondary alcohol. This guide will focus on the most prevalent and practical methods to achieve this conversion: reduction with sodium borohydride and catalytic hydrogenation. Additionally, a biocatalytic approach will be discussed as a green chemistry alternative.
Physicochemical Properties of Reactant and Product
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
| Property | 4-Aminoacetophenone | This compound |
| Synonyms | p-Aminoacetophenone, 1-(4-Aminophenyl)ethanone | 4-(1-Hydroxyethyl)aniline |
| CAS Number | 99-92-3[1] | 14572-89-5 |
| Molecular Formula | C₈H₉NO[1] | C₈H₁₁NO |
| Molecular Weight | 135.16 g/mol [1] | 137.18 g/mol |
| Appearance | Yellow crystalline solid[2] | Yellow to brown solid |
| Melting Point | 103-106 °C[1] | 70-74 °C |
| Boiling Point | 292-294 °C[1] | 289 °C |
| Solubility | Soluble in ethanol, ether, and chloroform.[1][2] Low solubility in water.[2] | - |
Synthetic Methodologies
The synthesis of this compound from 4-aminoacetophenone is primarily achieved through the reduction of the ketone group. The choice of method depends on factors such as desired yield, stereoselectivity, cost, and available equipment.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[3] It is often the method of choice due to its operational simplicity and high yields.
Reaction Scheme:
Figure 1: Reduction of 4-aminoacetophenone using Sodium Borohydride.
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. This method can be highly efficient, but selectivity can be a challenge, as the aromatic ring and other functional groups can also be reduced under certain conditions. Careful selection of the catalyst and reaction parameters is crucial.
Reaction Scheme:
Figure 2: Catalytic hydrogenation of 4-aminoacetophenone.
Biocatalytic Reduction (Green Chemistry Approach)
A green and enantioselective approach to the synthesis of this compound involves the use of biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae). This method can produce optically pure enantiomers of the product.
Comparison of Synthetic Methods
The following table provides a comparative summary of the different synthetic methodologies.
| Method | Reagents/Catalyst | Solvent | Temperature | Yield | Key Features |
| Sodium Borohydride Reduction | NaBH₄ | Methanol, Ethanol, or THF[4] | 0 °C to Room Temperature[4] | High | Simple, inexpensive, high yield of racemic product.[4] |
| Catalytic Hydrogenation | H₂, Rh/silica catalyst | Isopropanol | ~60 °C (333 K)[5] | Up to 94%[5] | High yields are achievable, but requires specialized high-pressure equipment and careful control of conditions to ensure selectivity.[5] |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Aqueous medium | Room Temperature | - | Environmentally friendly, high enantioselectivity, operates under mild conditions. |
Experimental Protocols
General Experimental Workflow
The overall process for the synthesis and purification of this compound can be visualized as follows:
Figure 3: General workflow for the synthesis and purification.
Detailed Protocol for Sodium Borohydride Reduction
This protocol is a representative procedure for the reduction of a ketone using sodium borohydride.
Materials:
-
4-Aminoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminoacetophenone in methanol or ethanol.
-
Cooling: Cool the solution in an ice bath with continuous stirring.
-
Addition of NaBH₄: Slowly add sodium borohydride portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases. This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a solid of high purity.[7]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol-water mixtures are often effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution by gravity filtration.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Results |
| Melting Point | 70-74 °C |
| ¹H NMR | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), the hydroxyl proton (OH), and the amine protons (NH₂). The spectrum can be referenced against literature data. |
| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl groups, and C=C stretches of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ). |
Safety Considerations
-
4-Aminoacetophenone: May be harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area, away from ignition sources.
-
Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure. This procedure should only be carried out by trained personnel using appropriate high-pressure equipment in a designated area.
-
Solvents: Organic solvents such as methanol, ethanol, ethyl acetate, and diethyl ether are flammable. Handle in a fume hood and away from open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
Conclusion
The synthesis of this compound from 4-aminoacetophenone is a well-established and versatile transformation. The choice of synthetic method, particularly between sodium borohydride reduction and catalytic hydrogenation, will depend on the specific requirements of the research or development project. The sodium borohydride method offers simplicity and high yields for racemic products, while catalytic hydrogenation can also provide high yields but requires more specialized equipment and careful optimization. For enantiomerically pure products, biocatalytic methods present an attractive green alternative. This guide provides the foundational knowledge and protocols necessary for the successful synthesis, purification, and characterization of this compound.
References
- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Spectroscopic Characterization of 1-(4-Aminophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1-(4-Aminophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Molecular Structure
Chemical Name: this compound CAS Number: 14572-89-5 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Structure:
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.10 | d | 8.4 | 2 | Ar-H (ortho to -CH(OH)CH₃) |
| 6.63 | d | 8.4 | 2 | Ar-H (ortho to -NH₂) |
| 4.75 | q | 6.4 | 1 | -CH(OH)CH₃ |
| 3.60 (br s) | s | - | 2 | -NH₂ |
| 2.50 (s) | s | - | 1 | -OH |
| 1.32 | d | 6.4 | 3 | -CH(OH)CH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 145.5 | Quaternary | Ar-C-NH₂ |
| 135.9 | Quaternary | Ar-C-CH(OH)CH₃ |
| 126.9 | Tertiary | Ar-CH (ortho to -CH(OH)CH₃) |
| 115.0 | Tertiary | Ar-CH (ortho to -NH₂) |
| 69.9 | Tertiary | -CH(OH)CH₃ |
| 25.1 | Primary | -CH(OH)CH₃ |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3358, 3218 | Strong, Broad | N-H Stretch (primary amine) |
| 3300-3400 | Strong, Broad | O-H Stretch (alcohol) |
| 2965, 2927 | Medium | C-H Stretch (aliphatic) |
| 1620 | Strong | N-H Bend (primary amine) |
| 1518 | Strong | C=C Stretch (aromatic) |
| 1260 | Strong | C-N Stretch (aromatic amine) |
| 1080 | Strong | C-O Stretch (secondary alcohol) |
| 828 | Strong | p-disubstituted benzene |
Sample Preparation: Thin Film
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 137 | 45 | [M]⁺ (Molecular Ion) |
| 122 | 100 | [M-CH₃]⁺ |
| 106 | 20 | [M-CH₃-O]⁺ or [M-CH₃-NH₂]⁺ |
| 94 | 30 | [C₆H₅NH₂]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
The sample was gently agitated to ensure complete dissolution.
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2.0 seconds.
-
Relaxation Delay: 1.0 second.
-
Number of Scans: 16.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.0 second.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024.
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts were referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Thin Film Method):
-
A small amount of this compound was dissolved in a few drops of a volatile solvent (e.g., dichloromethane or methanol).
-
A drop of the resulting solution was applied to a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample on the salt plate.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or gas chromatography (GC) inlet.
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
Data Acquisition: The mass spectrum was recorded over a mass range of m/z 40-200.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic characterization.
This comprehensive guide provides the necessary spectroscopic data and experimental protocols to aid researchers in the identification and characterization of this compound. The presented information is crucial for quality control, reaction monitoring, and further development of pharmaceuticals derived from this important intermediate.
1-(4-Aminophenyl)ethanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)ethanol, a substituted aromatic alcohol, holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an amino group on a phenyl ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 70-74 °C | [1] |
| Boiling Point | 289 °C | [1] |
| Density | 1.117 g/cm³ | [1] |
| Flash Point | 128 °C | [1] |
| pKa | 14.89 ± 0.20 (Predicted) | [1] |
| CAS Number | 14572-89-5 |
Solubility Profile
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in research and development.
Synthesis: Reduction of 4-Aminoacetophenone
A common and effective method for the synthesis of this compound is the reduction of the ketone functionality of 4-aminoacetophenone using a mild reducing agent such as sodium borohydride.
Reaction Scheme:
Detailed Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone in ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallization
Recrystallization is an effective technique for purifying the crude this compound. An ethanol/water solvent system is commonly employed.
Workflow for Recrystallization:
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until a faint cloudiness persists, indicating the saturation point.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of this compound.
General HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Workflow for HPLC Analysis:
Spectral Data and Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Doublet | 3H | -CH₃ |
| ~3.6 | Broad Singlet | 2H | -NH₂ |
| ~4.8 | Quartet | 1H | -CH(OH)- |
| ~6.6 | Doublet | 2H | Aromatic H (ortho to -NH₂) |
| ~7.2 | Doublet | 2H | Aromatic H (ortho to -CH(OH)CH₃) |
| Variable | Singlet | 1H | -OH |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~70 | -CH(OH)- |
| ~115 | Aromatic C (ortho to -NH₂) |
| ~127 | Aromatic C (ortho to -CH(OH)CH₃) |
| ~137 | Aromatic C (ipso to -CH(OH)CH₃) |
| ~145 | Aromatic C (ipso to -NH₂) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3500-3300 (two sharp bands) | N-H stretch | Primary Amine |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1620 | N-H bend | Primary Amine |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| 1300-1000 | C-O stretch | Alcohol |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 137. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the ethyl alcohol side chain.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the in-depth biological activity of this compound and its effects on specific cellular signaling pathways. While the broader class of aminophenols has been investigated for various biological activities, dedicated studies on this particular molecule are limited. Researchers in drug development may consider this compound as a lead structure for modification and subsequent screening for various therapeutic targets. The general effects of ethanol on major signaling pathways such as MAPK and PI3K/Akt are well-documented; however, it is crucial to note that these effects are not directly translatable to substituted ethanol compounds like this compound, which will have distinct pharmacological profiles.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The provided spectral data serves as a reference for its characterization. While the biological activity of this specific molecule remains an area for further exploration, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive compounds. This guide is intended to support researchers and scientists in their endeavors to utilize this compound in their research and development projects.
References
Navigating the Synthesis and Supply of a Key Chiral Intermediate: A Technical Guide to 1-(4-Aminophenyl)ethanol
For Immediate Release
A comprehensive technical guide focusing on the commercial availability, pricing, and synthetic methodologies of 1-(4-Aminophenyl)ethanol (CAS 14572-89-5) is now available for researchers, scientists, and professionals in the drug development sector. This guide addresses the critical need for detailed information on this versatile chiral building block, offering a centralized resource for its procurement and application in sophisticated organic synthesis.
This compound, a chiral benzhydrol compound, is recognized for its utility as a valuable intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, which includes both an amino group and a chiral alcohol, makes it a prime candidate for stereoselective synthesis, particularly in the production of enantiomerically pure substances.[1]
Commercial Availability and Pricing
A survey of prominent chemical suppliers reveals that this compound is readily available in research quantities, typically with purities of 95% or higher. Pricing can vary significantly based on the supplier, quantity, and purity. The following table summarizes the current commercial landscape for easy comparison.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 97% | - | Price on request |
| Apollo Scientific | 97% | 250mg | £15.00 |
| 1g | £17.00 | ||
| 5g | £19.00 | ||
| 25g | £69.00 | ||
| 100g | £274.00 | ||
| Santa Cruz Biotechnology | - | - | Price on request |
| ChemicalBook | 99% | 1kg | $1.00 (indicative) |
| Crysdot | 95+% | - | Price on request |
| 001Chemical | - | - | Price on request |
| CymitQuimica | 95% | - | Price on request |
| 97% | - | Price on request |
Note: Prices are subject to change and may not include shipping and handling fees. "Price on request" indicates that interested parties should contact the supplier directly for a quote.
Synthesis of this compound
The synthesis of this compound is a critical aspect of its application. A documented experimental protocol involves the reduction of a precursor ketone. The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Synthesis of α-(p-aminophenyl)-ethanol
This protocol details a laboratory-scale synthesis of this compound.
Materials:
-
p-Nitroacetophenone
-
Sodium borohydride
-
Cobalt (II) phthalocyanine
-
Ethanol
-
5N Hydrochloric acid
-
Sodium hydroxide
-
Ether
-
Sodium sulfate
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, agitate a mixture of 2.85 g (75 mmol) of sodium borohydride, 500 mg (0.9 mmol) of cobalt (II) phthalocyanine, and 1.65 g (10 mmol) of p-nitroacetophenone in 50 ml of ethanol for 48 hours at 20°C.
-
After the reaction period, acidify the reaction mixture with 5N hydrochloric acid while cooling with ice.
-
Centrifuge the resulting blue precipitate and wash it with methanol.
-
Collect the centrifugate and concentrate it.
-
Separate the residue into water and ether phases.
-
Alkalize the aqueous phase with sodium hydroxide and extract the product with ether.
-
Dry the combined ether phases with sodium sulfate and concentrate to yield α-(p-aminophenyl)-ethanol.
This procedure has been reported to yield approximately 1.08 g (79%) of the final product.
Applications in Research and Development
This compound serves as a crucial building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, allows for its incorporation into a wide array of molecular scaffolds.
While specific, publicly disclosed drug development pathways utilizing this compound are not extensively detailed, its structural motif is of significant interest in the synthesis of enzyme inhibitors and other biologically active compounds. The general synthetic utility is illustrated below.
Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.
The amino group can readily undergo acylation, alkylation, or be used in coupling reactions to introduce various substituents. Simultaneously, the hydroxyl group can be converted into ethers or esters, or used as a handle for further synthetic transformations. This dual reactivity makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Recent research has also explored the use of biocatalysis for the synthesis of optically pure this compound.[2] For instance, enantioselective alcohol dehydrogenases have demonstrated high stereospecificity in its formation, highlighting the potential for greener and more efficient manufacturing processes.[1]
This technical guide provides a foundational resource for researchers and drug development professionals, streamlining the process of sourcing and utilizing this compound in their synthetic endeavors. As research progresses, the applications of this versatile chiral intermediate are expected to expand, further solidifying its importance in the landscape of modern medicinal chemistry.
References
The Medicinal Chemistry of 1-(4-Aminophenyl)ethanol Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Derivatives of 1-(4-Aminophenyl)ethanol for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a chiral center, an aromatic amine, and a benzylic alcohol. These features provide multiple points for chemical modification, allowing for the exploration of diverse chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key derivatives of this compound, with a focus on their synthesis, biological activities, and potential as kinase inhibitors in oncology.
Core Concepts and Derivatives
The primary derivatives of this compound explored in medicinal chemistry are accessed through modifications of the amino and hydroxyl groups. The most common derivatizations include the formation of amides and ureas from the primary amine, and ethers or esters from the alcohol moiety. These modifications significantly impact the physicochemical properties and biological activity of the parent molecule.
N-Acyl Derivatives
Acylation of the 4-amino group of this compound leads to the formation of N-(1-(4-hydroxyphenyl)ethyl)amides. This class of compounds has been investigated for a range of biological activities, including anticancer properties. The nature of the acyl group can be varied to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement.
Urea and Thiourea Derivatives
The reaction of the primary amine with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions within the active sites of various enzymes, particularly kinases. Diaryl ureas, in particular, are a well-established class of kinase inhibitors.
Therapeutic Potential as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The this compound scaffold has been incorporated into molecules targeting several important kinases implicated in tumor growth and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Several classes of compounds bearing structural similarities to derivatives of this compound, such as diaryl ureas and amides, have shown potent inhibitory activity against VEGFR-2.[2][3] The this compound moiety can serve as a versatile scaffold to position key pharmacophoric features required for binding to the ATP-binding site of the VEGFR-2 kinase domain.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[4][5] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the aminophenyl motif, have been identified as potent Aurora kinase inhibitors.[6] This suggests that derivatives of this compound could be designed to target these important mitotic kinases.
Quantitative Biological Data
While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related compounds against key kinase targets. This data provides valuable insights into the potential potency of this compound class.
| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Pyridine-Urea Derivative | VEGFR-2 | 3.93 ± 0.73 | - | [4] |
| Thiazole Derivative | Src Kinase | 28.1 | - | [7] |
| N-phenylbenzamide | EV71 | 5.7 ± 0.8 | Vero | [8] |
| 4-Aminopyridine Amide | h-TNAP | 0.25 ± 0.05 | - | [9] |
| Pyridine-Urea Derivative | MCF-7 | 0.22 | MCF-7 | [4] |
| Nicotinamide Derivative | VEGFR-2 | 0.06083 | - | [10] |
| Bis-triazolo-quinoxaline | VEGFR-2 | 0.0037 | - | [11] |
| Pyrazolo-pyrimidine | VEGFR-2 | 0.09 | - | [12] |
Note: The compounds listed in this table are not direct derivatives of this compound but share key structural features and target classes, suggesting the potential of the this compound scaffold.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key derivatives and the evaluation of their biological activity.
Synthesis of N-(1-(4-Aminophenyl)ethyl)benzamide
This protocol describes a representative procedure for the acylation of the amino group of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-(1-(4-aminophenyl)ethyl)benzamide.[9]
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 kinase using a luminescence-based assay.[2][6][13]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (containing MgCl₂, DTT, and BSA)
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%.
-
In a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the medicinal chemistry of this compound derivatives.
Caption: A logical workflow for the discovery and optimization of this compound derivatives as kinase inhibitors.
Caption: A generalized receptor tyrosine kinase signaling pathway potentially targeted by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 inhibition assay [bio-protocol.org]
Technical Guide: Spectral Data and Synthetic Workflow of 1-(4-Aminophenyl)ethanol (CAS Number 14572-89-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(4-Aminophenyl)ethanol (CAS No. 14572-89-5), a versatile intermediate in organic synthesis. The document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a representative synthetic workflow.
Compound Information
Chemical Name: this compound Synonyms: 4-Amino-α-methylbenzenemethanol, 4-(1-Hydroxyethyl)aniline CAS Number: 14572-89-5 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.01 | d | 8.2 | 2H, Ar-H |
| 6.56 | d | 8.3 | 2H, Ar-H |
| 4.94 | br s | - | 3H, -NH₂ and -OH |
| 4.33 | s | - | 1H, -CH(OH)- |
| 1.35 | d | 6.4 | 3H, -CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 147.89 | C-NH₂ |
| 130.12 | Ar-C |
| 128.47 | Ar-CH |
| 114.13 | Ar-CH |
| 69.80 | -CH(OH)- |
| 25.20 | -CH₃ |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3640–3610 | s, sh | O–H stretch (free hydroxyl) |
| 3500–3200 | s, b | O–H stretch (H-bonded) |
| 3400–3250 | m | N–H stretch (primary amine) |
| ~3030 | v | Aromatic C-H stretch |
| 2950–2850 | m or s | Alkyl C-H stretch |
| 1700–1500 | m | Aromatic C=C bending |
| 1250, 1050 | - | C-O stretch |
| 860–680 | s | Aromatic C-H bending |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 137 | 45 | [M]⁺ (Molecular Ion) |
| 122 | 100 | [M-CH₃]⁺ |
| 106 | 20 | [M-CH₃-O]⁺ |
| 94 | 30 | [M-CH₃-CO]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. For ¹H NMR, 8 to 16 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.
Synthetic Workflow
As this compound is primarily used as a synthetic intermediate, a representative experimental workflow for its green synthesis is presented below. This biocatalytic reduction of 4'-aminoacetophenone offers a sustainable alternative to traditional chemical reductions.[1]
Caption: Green synthesis of this compound.
This workflow illustrates the key stages in the biocatalytic synthesis of optically pure this compound from 4'-aminoacetophenone using Baker's yeast as the catalyst.[1] The process involves the preparation of the biocatalyst, the reduction reaction in an aqueous medium, and subsequent work-up and purification steps to isolate the final product. This method is an example of a green chemistry approach to the synthesis of chiral alcohols.
References
An In-depth Technical Guide to the Molecular Structure of 1-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-(4-Aminophenyl)ethanol. This compound, a derivative of phenylethanol, is of interest as a potential building block in medicinal chemistry and materials science. This document consolidates key data from various sources to serve as a detailed reference for researchers. While the primary focus is on the physicochemical and structural aspects, the known synthetic routes are also detailed. It is important to note that, based on currently available literature, specific biological signaling pathways for this compound have not been elucidated.
Molecular Structure and Properties
This compound, also known as 4-(1-hydroxyethyl)aniline, possesses a chiral center at the carbon atom bearing the hydroxyl group. Its structure consists of a benzene ring substituted with an amino group and a 1-hydroxyethyl group at the para position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 14572-89-5 | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 70-74 °C | [2] |
| Boiling Point | 289 °C | [2] |
| Density | 1.117 g/cm³ | [2] |
| SMILES | CC(O)c1ccc(N)cc1 | [1] |
| InChIKey | JDEYBJHOTWGYFE-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reduction of a precursor molecule. A prevalent method is the chemoselective reduction of 1-(4-nitrophenyl)ethanone. This multi-step process first reduces the nitro group to an amine, followed by the reduction of the ketone to a secondary alcohol.
Experimental Protocol: Reduction of 1-(4-Nitrophenyl)ethanone
This protocol outlines a typical laboratory-scale synthesis.
Materials:
-
1-(4-Nitrophenyl)ethanone
-
Tin (Sn) granules or powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Sodium Borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(4-nitrophenyl)ethanone and tin metal.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux for approximately 1.5 to 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted tin.
-
Carefully basify the filtrate with a sodium hydroxide or ammonium hydroxide solution until a precipitate forms and the pH is basic.
-
The resulting product, 4-aminoacetophenone, can be isolated by filtration and purified by recrystallization.
Step 2: Reduction of the Carbonyl Group
-
Dissolve the 4-aminoacetophenone obtained from Step 1 in ethanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions over a period of 5-10 minutes with stirring.
-
Continue to stir the reaction mixture at room temperature for 15-30 minutes after the addition is complete.
-
Quench the reaction by the dropwise addition of dilute hydrochloric acid until the cessation of gas evolution.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
References
Potential Biological Activities of 1-(4-Aminophenyl)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)ethanol and its derivatives represent a class of organic compounds with a versatile scaffold that holds significant promise for the development of novel therapeutic agents. The core structure, featuring an aromatic amine and a benzylic alcohol, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. While comprehensive research specifically focused on a broad range of this compound derivatives is still emerging, studies on structurally analogous compounds, such as derivatives of 4-aminophenol and 4-aminophenethyl alcohol, provide compelling evidence for their potential in several key therapeutic areas. This technical guide synthesizes the current understanding of the potential biological activities of this compound derivatives, drawing parallels from closely related chemical entities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of this promising class of molecules.
Potential Therapeutic Applications
Based on the biological activities observed in structurally similar compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity
The aminophenyl moiety is a common feature in many established and experimental anticancer agents. Derivatives of this compound, particularly those incorporating N-acylhydrazone and substituted urea functionalities, are promising candidates for antiproliferative agents. Studies on related compounds suggest that these derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines.
Quantitative Data for Anticancer Activity of Structurally Related Compounds
| Compound Class | Derivative/Compound | Cancer Cell Line | Activity (IC50) | Reference |
| N-Acylhydrazone | LASSBio-2052 | HepG2 (Hepatocellular Carcinoma) | 20 µM | [1] |
| N-Acylhydrazone | LASSBio-2052 | Hep3B (Hepatocellular Carcinoma) | 40 µM | [1] |
| Sorafenib Derivative | Compound 4a | Various | 1 - 4.3 µmol·L⁻¹ | [2] |
| Sorafenib Derivative | Compound 4b | Various | 1 - 4.3 µmol·L⁻¹ | [2] |
| Sorafenib Derivative | Compound 4c | Various | 1 - 4.3 µmol·L⁻¹ | [2] |
| Sorafenib Derivative | Compound 4d | Various | 1 - 4.3 µmol·L⁻¹ | [2] |
| Sorafenib Derivative | Compound 4e | Various | 1 - 4.3 µmol·L⁻¹ | [2] |
| Amino alcohol derivative | Compound 2a | HeLa (Cervical Cancer) | 5.6 µM | [3] |
| Amino alcohol derivative | Compound 2c | HeLa (Cervical Cancer) | 15.0 µM | [3] |
| Amino alcohol derivative | Compound 2e | HeLa (Cervical Cancer) | 17.0 µM | [3] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathway
The antiproliferative activity of N-acylhydrazone derivatives of a related scaffold has been shown to involve the downregulation of key proteins required for the G2/M transition of the cell cycle, such as AURKA, AURKB, and PLK1, through the inhibition of the FOXM1 transcription factor[1]. This suggests a potential mechanism of action for anticancer this compound derivatives.
Hypothesized Anticancer Signaling Pathway
Antimicrobial and Antifungal Activity
Schiff base derivatives of structurally similar 4-aminophenol have demonstrated significant antimicrobial and antifungal activities. This suggests that forming imines at the amino group of this compound could be a promising strategy for developing new anti-infective agents.
Quantitative Data for Antimicrobial/Antifungal Activity of Structurally Related Compounds
| Compound Class | Derivative | Microorganism | Activity (Inhibition Zone in mm) | Reference |
| 4-Aminophenol Schiff Base | S-1 | Staphylococcus aureus | 14.18 | [4] |
| 4-Aminophenol Schiff Base | S-2 | Staphylococcus aureus | 16.24 | [4] |
| 4-Aminophenol Schiff Base | S-3 | Bacillus spizizenii | 15.11 | [4] |
| 4-Aminophenol Schiff Base | S-4 | Bordetella bronchiseptica | 15.89 | [4] |
| 4-Aminophenol Schiff Base | S-5 | Saccharomyces cerevisiae | 16.05 | [4] |
| Compound Class | Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 4-Aminopiperidine | 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1-4 | [5] |
| 4-Aminopiperidine | 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 1-8 | [5] |
| 4-Aminopiperidine | N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1-4 | [5] |
| 4-Aminopiperidine | N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1-8 | [5] |
Experimental Protocol: Agar-Well Diffusion Method for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of chemical compounds.
-
Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent) is added to each well. A control well contains the solvent only.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Agar-Well Diffusion Assay Workflow
Enzyme Inhibition
Derivatives of pyrazole, which can be synthesized from precursors with structural similarities to this compound, have shown potent inhibitory activity against monoamine oxidases (MAO). This suggests that this compound derivatives could be explored as inhibitors of various enzymes, with potential applications in neurodegenerative diseases and other conditions.
Quantitative Data for Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Derivative | Enzyme | Activity (IC50 or Ki) | Reference |
| Pyrazole Derivative | 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | Monoamine Oxidase | Ki ≈ 10⁻⁸ M | [6] |
| 1,2,4-Triazole Derivative | Compound 2.1 | Acetylcholinesterase (AChE) | IC50 = 1.63 nM | [7] |
| 1,2,4-Triazole Derivative | Compound 2.2 | Acetylcholinesterase (AChE) | IC50 = 17.68 nM | [7] |
| 1,2,4-Triazole Derivative | Compound 2.1 | Butyrylcholinesterase (BChE) | IC50 = 8.71 nM | [7] |
| 1,2,4-Triazole Derivative | Compound 2.2 | Butyrylcholinesterase (BChE) | IC50 = 84.02 nM | [7] |
| Ester/Amide Derivative | Compound 4b | Jack Bean Urease | IC50 = 0.11 µM | [8] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent and diluted to various concentrations.
-
Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated for a specific period. The reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Other Potential Activities
-
Anti-inflammatory Activity: The aminophenyl scaffold is present in several anti-inflammatory drugs. It is plausible that derivatives of this compound could exhibit anti-inflammatory properties by modulating inflammatory pathways.
-
Antidiabetic Activity: Schiff base derivatives of 4-aminophenol have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion[4]. This suggests a potential for developing antidiabetic agents from the this compound core.
Conclusion and Future Directions
The structural motif of this compound holds considerable potential for the development of new therapeutic agents with a wide range of biological activities. The existing literature on structurally related compounds strongly suggests that derivatives of this scaffold are promising candidates for anticancer, antimicrobial, and enzyme inhibitory drugs. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating and advancing these research endeavors.
References
- 1. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solubility profile of 1-(4-Aminophenyl)ethanol in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 1-(4-Aminophenyl)ethanol, a key intermediate in various synthetic processes. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various solvents. This document aims to bridge this knowledge gap by providing detailed experimental protocols for researchers to determine the solubility profile of this compound. The methodologies outlined herein include the gravimetric method for solubility determination and a UV-Vis spectrophotometric method for quantification. These protocols are designed to be readily implemented in a laboratory setting. Furthermore, this guide presents logical workflows for these experimental procedures using Graphviz diagrams to aid in experimental planning and execution.
Introduction
This compound, also known as p-aminophenylethanol or 4-(1-hydroxyethyl)aniline, is an organic compound with the chemical formula C₈H₁₁NO. Its structure, featuring both an amino group and a hydroxyl group attached to a phenyl ring, suggests its potential for a range of solubilities in protic and aprotic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. Solubility data is essential for process optimization, including reaction solvent selection, crystallization, and purification.
Despite its relevance, a thorough review of existing literature indicates a lack of published quantitative data on the solubility of this compound in common organic and inorganic solvents. This guide, therefore, provides a practical framework for researchers to generate this crucial data.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting solubility experiments.
| Property | Value | Reference |
| CAS Number | 14572-89-5 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 70-74 °C | [2] |
| Appearance | Solid |
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the solubility of this compound.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent. It involves saturating a solvent with the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
3.1.1. Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Pre-weighed glass vials
-
Oven
3.1.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system should be continuously agitated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed glass vial. Record the exact volume of the filtered solution.
-
Solvent Evaporation: Place the open vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in terms of g/100 g of solvent or mg/mL.
Figure 1. Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometric Method for Quantification
For solvents in which this compound exhibits a chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining its concentration in a saturated solution. This method requires the development of a calibration curve.
3.2.1. Materials and Equipment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
This compound (pure solid)
-
Selected UV-transparent solvent
3.2.2. Experimental Procedure
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent by serial dilution from a stock solution.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1-4).
-
Sample Preparation for Analysis: Withdraw a small, accurately measured volume of the clear, saturated supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.
Figure 2. Workflow for UV-Vis Spectrophotometric Solubility Determination.
Data Presentation
The quantitative data obtained from the experimental procedures described above should be summarized in a clear and structured table for easy comparison. An example template for data presentation is provided in Table 2.
Table 2: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Method |
| Water | 25 | Experimental Value | Experimental Value | Gravimetric |
| 37 | Experimental Value | Experimental Value | Gravimetric | |
| Ethanol | 25 | Experimental Value | Experimental Value | Gravimetric/UV-Vis |
| 37 | Experimental Value | Experimental Value | Gravimetric/UV-Vis | |
| Acetone | 25 | Experimental Value | Experimental Value | Gravimetric/UV-Vis |
| 37 | Experimental Value | Experimental Value | Gravimetric/UV-Vis | |
| Other Solvents | ... | ... | ... | ... |
Conclusion
While published quantitative solubility data for this compound is currently unavailable, this technical guide provides researchers with the necessary tools to independently determine its solubility profile. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods, along with the visual workflows, offer a robust framework for generating reliable and reproducible solubility data. The generation of such data will be invaluable for the scientific and industrial communities that utilize this important chemical intermediate.
References
Methodological & Application
The Versatile Chiral Synthon: Applications and Protocols for 1-(4-Aminophenyl)ethanol in Synthesis
Abstract
Optically active 1-(4-aminophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a stereogenic hydroxyl group and a nucleophilic amino group, allows for its use as a versatile precursor, chiral auxiliary, and resolving agent. This document provides detailed application notes on the synthesis and utilization of enantiomerically pure this compound, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that the physiological activity of a drug is often exclusive to a single enantiomer.[1] Chiral building blocks, such as this compound, are fundamental to the efficient asymmetric synthesis of these complex molecular targets. The presence of a chiral hydroxyl group allows for the introduction of a stereocenter, while the aromatic amino group provides a handle for further functionalization or attachment to molecular scaffolds. This application note will explore the enantioselective synthesis of this compound and its subsequent application as a chiral building block.
Enantioselective Synthesis of this compound
The most common and environmentally benign method for producing enantiomerically pure this compound is through the asymmetric reduction of the prochiral ketone, 4'-aminoacetophenone. Biocatalytic methods, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are highly effective for this transformation, often providing high yields and excellent enantioselectivity.[2]
Biocatalytic Reduction of 4'-Aminoacetophenone
The enzymatic machinery within baker's yeast contains oxidoreductases that can selectively reduce a ketone to one of its two corresponding enantiomeric alcohols. This "green" approach operates under mild conditions in aqueous media.[2] While specific quantitative data for the reduction of 4'-aminoacetophenone is not extensively published, results from analogous substrates suggest that high enantiomeric excess (e.e.) is achievable. For instance, the microbial reduction of similar acetophenone derivatives has been reported to yield products with >90% yield and e.e. values exceeding 99%.[3]
Table 1: Comparison of Asymmetric Reduction Methods for Acetophenone Analogs
| Method | Substrate | Catalyst/Biocatalyst | Yield (%) | e.e. (%) | Product Configuration | Reference |
| Biocatalytic Reduction | 4'-Aminoacetophenone | Saccharomyces cerevisiae | High | High | (S) or (R) | [2] |
| Biocatalytic Reduction | 2-Bromo-4-fluoroacetophenone | Various microorganisms | >90 | >99 | (S) | [3] |
| Asymmetric Transfer Hydrogenation | 4'-Chloroacetophenone | Ru(II)-TsDPEN | >95 | 98 | (R) | BenchChem |
| Biocatalytic Reduction | 4'-Fluoroacetophenone | Recombinant E. coli | 87 | >99 | (R) | [4] |
Note: Data for 4'-Aminoacetophenone is qualitative based on literature descriptions. Other entries provide a quantitative comparison for structurally related compounds.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-1-(4-Aminophenyl)ethanol using Baker's Yeast
This protocol is adapted from established procedures for the microbial reduction of substituted acetophenones.
Materials:
-
4'-Aminoacetophenone
-
Baker's yeast (fresh, compressed)
-
Sucrose (or glucose)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite or diatomaceous earth
Procedure:
-
In a suitably sized flask, prepare a suspension of baker's yeast (e.g., 50 g) and sucrose (e.g., 50 g) in warm deionized water (500 mL).
-
Stir the suspension at room temperature for approximately 30-60 minutes to activate the yeast.
-
Dissolve 4'-aminoacetophenone (e.g., 1 g) in a minimal amount of ethanol and add it dropwise to the yeast suspension.
-
Seal the flask with a fermentation lock or a cotton plug and allow the reaction to proceed at room temperature with gentle stirring for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add Celite to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Caption: Workflow for the biocatalytic synthesis of chiral this compound.
Applications in Synthesis
Chiral this compound is a valuable intermediate for the synthesis of more complex molecules. The amino group often requires protection (e.g., as a carbamate with Boc or Cbz) before the hydroxyl group is used in subsequent reactions to prevent unwanted side reactions.[5]
Use as a Chiral Auxiliary
A key application for a chiral alcohol like this compound is as a chiral auxiliary.[6][7] In this strategy, the chiral alcohol is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can be recovered.
General Workflow for Chiral Auxiliary Application:
-
Attachment: The chiral alcohol is coupled to a prochiral molecule (e.g., a carboxylic acid to form a chiral ester).
-
Diastereoselective Reaction: The molecule, now containing the chiral auxiliary, undergoes a reaction (e.g., enolate alkylation, aldol addition, or Diels-Alder reaction) that creates a new stereocenter. The steric and electronic properties of the auxiliary direct the approach of the reagents, leading to a high diastereomeric excess.
-
Cleavage: The auxiliary is removed from the product, revealing the new, enantiomerically enriched functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Chemical Synthesis of Optically Pure this compound - A.K. Nainawat*, I.K. Sharma - JNPR (ISSN: 2455-0299) - JACS Directory [jacsdirectory.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 1-(4-Aminophenyl)ethanol: A Detailed Protocol for Pharmaceutical Research and Development
Introduction
Chiral 1-(4-aminophenyl)ethanol is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the enantioselective synthesis of both (R)- and (S)-1-(4-aminophenyl)ethanol from the prochiral ketone, 4-aminoacetophenone. The methodologies covered include asymmetric transfer hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and whole-cell biocatalytic reduction, offering researchers a selection of robust and highly selective techniques.
Data Presentation
The following tables summarize the quantitative data for the different enantioselective synthesis methods, allowing for a direct comparison of their efficacy.
Table 1: Asymmetric Transfer Hydrogenation (ATH) of 4-Aminoacetophenone
| Catalyst | Ligand | Hydrogen Donor | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | (R) | 95 | 97 |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | (S) | >95 | >97 (expected) |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 4-Aminoacetophenone
| Catalyst (mol%) | Borane Source | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | (R) | >90 (expected) | >95 (expected) |
| (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | (S) | >90 (expected) | >95 (expected) |
Table 3: Biocatalytic Reduction of 4-Aminoacetophenone
| Biocatalyst | Cofactor Regeneration | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| Rhodotorula glutinis (whole cells) | Glucose | (S) | >99 | >99[1] |
| Lactobacillus kefir ADH (whole cells) | Isopropanol | (R) | High | >99[2][3] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation for (R)-1-(4-Aminophenyl)ethanol
This protocol details the asymmetric transfer hydrogenation of 4-aminoacetophenone using a chiral ruthenium catalyst.
Materials:
-
4-Aminoacetophenone
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol) in anhydrous DCM (2 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 4-aminoacetophenone (135 mg, 1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2.8 mL).
-
Hydrogenation: Add the pre-formed catalyst solution to the solution of 4-aminoacetophenone.
-
Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate gradient) to prevent streaking and improve recovery.[4]
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for (S)-1-(4-Aminophenyl)ethanol (Adapted)
This protocol is an adapted general procedure for the CBS reduction of 4-aminoacetophenone.[5][6][7]
Materials:
-
4-Aminoacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol). Dilute with anhydrous THF (10 mL).
-
Borane Addition: Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise. Stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the catalyst-borane mixture to -30 °C and slowly add the 4-aminoacetophenone solution dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -30 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once complete, slowly quench the reaction at -30 °C by the dropwise addition of methanol (5 mL). Allow the mixture to warm to room temperature.
-
Work-up: Add 2 M HCl (20 mL) and stir for 30 minutes. Extract with DCM (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography on silica gel, using a solvent system containing triethylamine as described in Protocol 1.[4]
Protocol 3: Whole-Cell Biocatalytic Reduction for (S)-1-(4-Aminophenyl)ethanol
This protocol describes the use of Rhodotorula glutinis for the enantioselective reduction of 4-aminoacetophenone.[1]
Materials:
-
Rhodotorula glutinis culture
-
Yeast extract peptone dextrose (YPD) broth
-
Phosphate buffer (pH 6.5)
-
4-Aminoacetophenone
-
Glucose
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cell Culture: Cultivate Rhodotorula glutinis in YPD broth at 30 °C with shaking (200 rpm) until the late logarithmic growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer (pH 6.5).
-
Biotransformation: Resuspend the wet cells in phosphate buffer (pH 6.5) to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Substrate and Cofactor Source Addition: To the cell suspension, add 4-aminoacetophenone to a final concentration of 10-20 mM and glucose (as the cofactor regenerating source) to a final concentration of 2% (w/v).
-
Reaction: Incubate the reaction mixture at 30-32 °C with shaking (200 rpm) for 24-48 hours. Monitor the conversion by TLC or HPLC.
-
Extraction: After the reaction, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume of the supernatant).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography if necessary, as described in Protocol 1.
Visualization of Pathways and Workflows
Asymmetric Transfer Hydrogenation Catalytic Cycle
The following diagram illustrates the catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Noyori-type ruthenium catalyst.
References
- 1. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application of 1-(4-Aminophenyl)ethanol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)ethanol is a versatile organic molecule possessing both a primary aromatic amine and a secondary alcohol functional group. This unique combination of reactive sites makes it a highly promising monomer for the synthesis of a variety of functional polymers. The presence of a chiral center at the ethanol moiety further opens avenues for the development of stereoregular polymers with specific optical or biological properties. The aromatic ring contributes to thermal stability and rigidity in the resulting polymer backbone. This document provides an overview of the potential applications of this compound in polymer chemistry, along with detailed, illustrative protocols for the synthesis of novel polymers.
Potential Applications in Polymer Chemistry
The dual functionality of this compound allows for its participation in various polymerization reactions, leading to polymers with tailored properties for a range of applications:
-
Biodegradable Polyesters and Polyamides: The ester and amide linkages that can be formed using the hydroxyl and amino groups, respectively, can be susceptible to hydrolysis, making the resulting polymers potentially biodegradable. This is particularly relevant for applications in drug delivery, tissue engineering, and environmentally friendly plastics.
-
Stimuli-Responsive Materials: The amine and hydroxyl groups can be modified with responsive moieties, or the inherent polarity of these groups can be exploited to create polymers that respond to changes in pH, temperature, or light. For instance, polymers derived from similar diol-containing monomers have been shown to be UV-responsive.[1][2]
-
High-Performance Polymers: The aromatic nature of the phenyl ring can impart high thermal stability and mechanical strength to the polymer backbone, making it suitable for applications requiring durable materials.[3][4]
-
Drug Delivery Systems: The amine and hydroxyl groups provide handles for conjugating drugs, targeting ligands, or other bioactive molecules. Polymers and nanoparticles derived from related amino-functionalized compounds have been explored as drug carriers.[5]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of polymers using this compound as a monomer. These are based on standard polymerization techniques and information from related polymer syntheses.
Protocol 1: Synthesis of a Polyester via Polycondensation
This protocol describes the synthesis of a polyester by reacting the hydroxyl group of this compound with a diacyl chloride. The amino group is first protected to prevent side reactions.
Workflow Diagram:
Caption: Workflow for the synthesis of a polyester from this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 137.18 | 10 | 1.37 g |
| Di-tert-butyl dicarbonate | 218.25 | 11 | 2.40 g |
| Triethylamine | 101.19 | 12 | 1.67 mL |
| Tetrahydrofuran (THF), dry | - | - | 50 mL |
| Adipoyl chloride | 183.03 | 10 | 1.35 mL |
| Pyridine, dry | 79.10 | 22 | 1.78 mL |
| Dichloromethane (DCM), dry | - | - | 50 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |
| Methanol | - | - | 200 mL |
Procedure:
-
Protection of the Amino Group:
-
Dissolve this compound (1.37 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in dry THF (30 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dry THF (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to obtain the Boc-protected monomer.
-
-
Polycondensation:
-
Dissolve the Boc-protected monomer (10 mmol) in dry DCM (30 mL) in a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Add dry pyridine (1.78 mL, 22 mmol).
-
Cool the solution to 0 °C.
-
Add a solution of adipoyl chloride (1.35 mL, 10 mmol) in dry DCM (20 mL) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture and precipitate the polymer by pouring the solution into cold methanol (200 mL).
-
Collect the precipitate by filtration and dry under vacuum to yield the protected polyester.
-
-
Deprotection:
-
Dissolve the protected polyester in DCM (20 mL).
-
Add trifluoroacetic acid (10 mL) and stir at room temperature for 2 hours.
-
Precipitate the final polymer in cold diethyl ether.
-
Filter and dry the polymer under vacuum.
-
Protocol 2: Synthesis of a Polyamide via Direct Polycondensation
This protocol outlines the synthesis of a polyamide by reacting the amino group of this compound with a dicarboxylic acid, using a direct phosphorylation polycondensation method. The hydroxyl group may not require protection depending on the reaction conditions.
Reaction Scheme:
Caption: Synthesis of a polyamide from this compound and terephthalic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 137.18 | 10 | 1.37 g |
| Terephthalic acid | 166.13 | 10 | 1.66 g |
| Triphenyl phosphite (TPP) | 310.28 | 12 | 3.5 mL |
| N-Methyl-2-pyrrolidone (NMP) | - | - | 40 mL |
| Pyridine, dry | 79.10 | - | 10 mL |
| Lithium Chloride (LiCl) | 42.39 | - | 1.0 g |
| Methanol | - | - | 200 mL |
Procedure:
-
Reaction Setup:
-
In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.37 g, 10 mmol), terephthalic acid (1.66 g, 10 mmol), NMP (40 mL), pyridine (10 mL), and LiCl (1.0 g).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Polymerization:
-
Add triphenyl phosphite (3.5 mL, 12 mmol) to the reaction mixture.
-
Heat the mixture to 100-110 °C and maintain for 3-5 hours under a gentle stream of nitrogen.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into vigorously stirred methanol (200 mL).
-
The fibrous polymer will precipitate.
-
Collect the polymer by filtration, wash thoroughly with hot methanol, and dry in a vacuum oven at 60 °C for 24 hours.
-
Characterization of Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
Summary of Characterization Techniques:
| Technique | Purpose |
| FT-IR Spectroscopy | To confirm the formation of ester or amide linkages and the disappearance of monomer functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer.[3] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |
Conclusion
This compound is a promising monomer for the development of a wide range of functional polymers due to its unique combination of amino and hydroxyl groups on an aromatic scaffold. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel polyesters and polyamides. The versatility of this monomer opens up possibilities for creating advanced materials for applications in biomedicine, materials science, and beyond. Further research into the polymerization of this compound and the properties of the resulting polymers is warranted to fully realize its potential.
References
Application Notes and Protocols for the Quantification of 1-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(4-Aminophenyl)ethanol. The following methods are adapted from established and validated analytical procedures for structurally similar compounds, such as 4-aminophenol and other aromatic amines. These protocols serve as a robust starting point for the development and validation of methods specific to this compound.
Introduction
This compound is an aromatic amine of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This guide details four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Comparative Quantitative Data
The following tables summarize the typical performance characteristics of the analytical methods described. These values are derived from studies on analogous compounds and represent expected performance for this compound. Method validation according to ICH guidelines is essential to establish performance for the specific analyte and matrix.[1][2][3][4][5]
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Expected Performance | Reference for Analogue |
| Linearity (R²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 1 - 4 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL | [6] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
| Precision (%RSD) | < 2% | [9] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Expected Performance | Reference for Analogue |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Detection (LOD) | Dependent on instrumentation | [10] |
| Limit of Quantification (LOQ) | Dependent on instrumentation | [10] |
| Accuracy (% Recovery) | 95 - 105% | [11] |
| Precision (%RSD) | < 15% | [11] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Expected Performance | Reference for Analogue |
| Linearity (R²) | > 0.999 | [12] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | [12] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [12] |
| Accuracy (% Recovery) | 75 - 114% | [12] |
| Precision (%RSD) | < 16% | [12] |
Table 4: UV-Vis Spectrophotometry
| Parameter | Expected Performance | Reference for Analogue |
| Linearity (R²) | > 0.998 | [13] |
| Limit of Detection (LOD) | ~30 ng/mL | [13] |
| Limit of Quantification (LOQ) | ~100 ng/mL | [14] |
| Accuracy (% Recovery) | 99 - 101% | [14] |
| Precision (%RSD) | < 2% | [13] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is presented here, adapted from methods for 4-aminophenol.[6][7][9][15]
Experimental Protocol
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6][9]
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and a phosphate buffer (pH 6.3) in a ratio of 10:90 (v/v) can be used as a starting point.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: The UV spectrum of 4-aminophenol shows maxima around 275 nm.[15][16] A similar wavelength should be optimal for this compound. It is recommended to determine the specific λmax by scanning a standard solution.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Experimental Workflow
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. This method is adapted from a direct injection GC-MS method for 4-aminophenol, which does not require derivatization.[10]
Experimental Protocol
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]
-
Column: A capillary column such as an Rtx-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) is suitable.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.[10]
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.[10]
-
Mass Spectrometer Conditions:
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to a known concentration within the calibration range.
-
Experimental Workflow
Caption: Workflow for GC-MS quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis. The following protocol is adapted from a method for the analysis of various aromatic amines in biological matrices.[12]
Experimental Protocol
-
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: A C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm) is recommended.[12]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.[17]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Dilute the stock solution with the initial mobile phase composition.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For simple matrices, a dilute-and-shoot approach may be sufficient.
-
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
UV-Vis Spectrophotometry
This method is based on the reaction of the primary aromatic amine with a chromogenic reagent to form a colored product that can be quantified using a spectrophotometer. This protocol is adapted from methods for p-aminophenol.[13]
Experimental Protocol
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
-
Reagents:
-
Chromogenic Reagent: A solution of p-(dimethylamino)benzaldehyde (DMAB) in acidic media can be used.[13]
-
Acidic Medium: Hydrochloric acid solution.
-
Solvent: Methanol or ethanol.
-
-
Procedure:
-
Determination of λmax: A standard solution of this compound is reacted with the chromogenic reagent, and the resulting colored solution is scanned from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
To each standard, add the acidic solution and the chromogenic reagent.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent.
-
Treat the sample solution with the same reagents under the same conditions as the standards.
-
Measure the absorbance at λmax and determine the concentration from the calibration curve.
-
-
Logical Relationship for Quantification
Caption: Logical relationship for UV-Vis quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. analytical method validation and validation of hplc | PPT [slideshare.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. irjet.net [irjet.net]
- 11. mdpi.com [mdpi.com]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 17. shimadzu.com [shimadzu.com]
Application Notes and Protocols: The Role of 1-(4-Aminophenyl)ethanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)ethanol is a versatile bifunctional molecule that serves as a valuable chiral building block in the synthesis of a diverse range of pharmaceutical intermediates. Its structure, featuring a nucleophilic aromatic amine and a secondary alcohol on a benzene ring, allows for selective and sequential modifications, making it an attractive scaffold in medicinal chemistry. The presence of a chiral center at the carbinol carbon is particularly significant, as the biological activity of many pharmaceuticals is stereospecific. The optically pure enantiomers of this compound are therefore highly sought-after starting materials for the development of stereochemically defined active pharmaceutical ingredients (APIs).
This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its role as a precursor to kinase inhibitors and other bioactive molecules. Detailed protocols for its asymmetric synthesis and subsequent derivatization are provided to guide researchers in its practical application.
Core Applications in Pharmaceutical Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups:
-
The Aromatic Amine (-NH₂): This group is a key site for modifications such as acylation, sulfonylation, alkylation, and participation in coupling reactions to form a wide array of amide, sulfonamide, and urea derivatives. These moieties are prevalent in many kinase inhibitors, where they often act as hydrogen bond donors or acceptors, crucial for binding to the hinge region of the kinase active site.
-
The Secondary Alcohol (-OH): The hydroxyl group can be derivatized through etherification, esterification, or used as a handle for introducing other functional groups. In its chiral form, this alcohol provides a stereocenter that can be critical for the target binding and pharmacological profile of the final drug molecule.
A primary application of this intermediate is in the synthesis of libraries of compounds for high-throughput screening, particularly in the discovery of novel kinase inhibitors. The "aminophenyl" moiety is a common feature in many approved and investigational kinase inhibitors that target signaling pathways implicated in cancer and inflammatory diseases.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-(4-Aminophenyl)ethanol via Biocatalytic Reduction
The enantioselective synthesis of this compound is crucial for its application in chiral drug synthesis. Biocatalytic reduction of the prochiral ketone, 4'-aminoacetophenone, offers a green and highly selective method.
Objective: To produce enantiomerically pure (S)-1-(4-Aminophenyl)ethanol.
Materials:
-
4'-Aminoacetophenone
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a fermentation flask, prepare a solution of glucose (50 g) in deionized water (500 mL).
-
Add Baker's Yeast (20 g) to the glucose solution and stir for 30 minutes at 30°C to activate the yeast.
-
Dissolve 4'-aminoacetophenone (1 g) in a minimal amount of ethanol and add it dropwise to the yeast suspension.
-
Seal the flask with a fermentation lock and allow the reaction to proceed at room temperature (25-30°C) with gentle stirring for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add diatomaceous earth to the mixture and filter to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure (S)-1-(4-Aminophenyl)ethanol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Protocol 2: N-Acylation of this compound - A Key Step for Kinase Inhibitor Scaffolds
This protocol describes a general method for the acylation of the amino group of this compound, a common step in the synthesis of intermediates for kinase inhibitors.
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
Substituted benzoyl chloride (or another acylating agent)
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 mmol) to the solution.
-
Slowly add the substituted benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the desired N-acylated this compound derivative.
Data Presentation
Table 1: Summary of Biocatalytic Reduction of 4'-Aminoacetophenone
| Parameter | Value | Reference |
| Substrate | 4'-Aminoacetophenone | [1] |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | [1] |
| Medium | Aqueous glucose solution | [1] |
| Temperature | 25-30°C | [1] |
| Reaction Time | 48-72 hours | [1] |
| Product | (S)-1-(4-Aminophenyl)ethanol | [1] |
| Enantiomeric Excess (e.e.) | >95% | [1] |
Table 2: General Conditions for Derivatization of this compound
| Reaction Type | Reagents | Solvent | Base | Temperature |
| N-Acylation | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent | DCM, THF, DMF | Triethylamine, DIPEA | 0°C to RT |
| N-Sulfonylation | Sulfonyl chloride | Pyridine, DCM | Pyridine, TEA | 0°C to RT |
| O-Alkylation | Alkyl halide | DMF, THF | Sodium hydride (NaH) | 0°C to RT |
| O-Esterification | Acyl chloride, Acid anhydride | Pyridine, DCM | Pyridine, DMAP | 0°C to RT |
Visualizations
References
experimental setup for the reduction of 4-nitroacetophenone to 1-(4-Aminophenyl)ethanol
Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of this compound from 4-nitroacetophenone is a key transformation that involves the reduction of two distinct functional groups: a nitro group and a ketone.[1] This process requires careful selection of reagents and conditions to achieve the desired product with high yield and selectivity. These application notes provide detailed protocols for three strategic approaches to this synthesis, catering to different laboratory capabilities and research needs. The methods include two-step sequential reductions via different intermediates and a direct one-pot catalytic hydrogenation.
Summary of Synthetic Protocols
The following table summarizes the primary methods for the reduction of 4-nitroacetophenone to this compound, highlighting the key reagents, conditions, and expected outcomes.
| Protocol | Strategy | Key Reagents & Catalysts | Intermediate Product | Typical Yield/Selectivity | Key Conditions |
| 1 | Two-Step: Ketone then Nitro Reduction | 1A: NaBH₄, Ethanol1B: H₂, Pd/C or Sn/HCl | 1-(4-nitrophenyl)ethanol | High (step-wise) | 1A: Room Temp.1B: Varies with method |
| 2 | Two-Step: Nitro then Ketone Reduction | 2A: Sn, HCl2B: NaBH₄, Ethanol | 4-aminoacetophenone | High (step-wise) | 2A: Reflux2B: Room Temp. |
| 3 | One-Pot Catalytic Hydrogenation | H₂, Rh/silica | None (direct conversion) | up to 95%[2] | 60°C (333 K), 4 barg H₂[2][3] |
Experimental Workflow and Synthetic Pathways
The reduction of 4-nitroacetophenone can proceed through two main intermediates depending on the initial chemoselective reduction step, or directly to the final product under specific catalytic conditions. The diagram below illustrates these synthetic routes.
Caption: Synthetic pathways for the reduction of 4-nitroacetophenone.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via 1-(4-nitrophenyl)ethanol
This protocol first reduces the ketone to a secondary alcohol, followed by the reduction of the nitro group.
Part A: Reduction of 4-Nitroacetophenone to 1-(4-nitrophenyl)ethanol
-
Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces ketones and aldehydes without affecting the nitro group.[4]
-
Materials and Reagents:
-
4-nitroacetophenone (1.65 g)
-
Ethanol (20 mL)
-
Sodium borohydride (NaBH₄) (0.45 g)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) (40 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
100 mL Erlenmeyer flask, ice/water bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve 1.65 g of 4-nitroacetophenone in 20 mL of hot ethanol in a 100 mL Erlenmeyer flask.[5]
-
Cool the solution in an ice/water bath.[5]
-
Slowly add 0.45 g of NaBH₄ in small portions over 5 minutes while shaking or stirring. Control any excessive heat generation by ensuring the flask remains in the ice bath.[5][6]
-
After the addition is complete, continue to shake or stir the mixture at room temperature for 15 minutes.[5]
-
Carefully add dilute HCl dropwise to quench the excess NaBH₄ until hydrogen gas evolution ceases.[5]
-
Add 40 mL of water to the reaction mixture and transfer it to a separatory funnel.[5]
-
Extract the aqueous layer with two 20 mL portions of dichloromethane.[5]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-(4-nitrophenyl)ethanol, which is typically a liquid or low-melting solid.[5]
-
Part B: Reduction of 1-(4-nitrophenyl)ethanol to this compound
-
Principle: The nitro group of the intermediate is reduced to an amine via catalytic hydrogenation.
-
Materials and Reagents:
-
1-(4-nitrophenyl)ethanol (from Part A)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup).
-
-
Procedure:
-
Dissolve the crude 1-(4-nitrophenyl)ethanol in a suitable solvent like methanol or ethanol in a hydrogenation flask.
-
Add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).[7]
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization. The melting point of this compound is reported to be 70-74 °C.[8][9]
-
Protocol 2: Two-Step Synthesis via 4-aminoacetophenone
This protocol reverses the reduction sequence, first targeting the nitro group and then the ketone.
Part A: Reduction of 4-Nitroacetophenone to 4-aminoacetophenone
-
Principle: A classic method for reducing aromatic nitro groups is the use of a metal in an acidic medium, such as tin and hydrochloric acid.[5]
-
Materials and Reagents:
-
4-nitroacetophenone (1.65 g)
-
Granulated Tin (Sn) (3.3 g)
-
Concentrated Hydrochloric Acid (HCl) (9 mL)
-
Water (24 mL)
-
Ammonia or 10% Sodium Hydroxide (NaOH) solution
-
100 mL round-bottom flask, reflux condenser.
-
-
Procedure:
-
Place 3.3 g of granulated tin and 1.65 g of 4-nitroacetophenone into a 100 mL round-bottom flask equipped with a reflux condenser.[5]
-
Add 24 mL of water and then carefully add 9 mL of concentrated HCl.[5]
-
Heat the mixture to reflux with stirring for 1.5 hours.[5]
-
Cool the reaction mixture to room temperature. If any solid tin remains, filter the mixture under vacuum.[5]
-
Slowly add ammonia or 10% NaOH solution to the filtrate until the solution is basic and a precipitate forms.[5]
-
Collect the solid product by vacuum filtration and wash it with water.[5]
-
The crude 4-aminoacetophenone can be recrystallized from water.[5]
-
Part B: Reduction of 4-aminoacetophenone to this compound
-
Principle: The ketone group of 4-aminoacetophenone is selectively reduced using NaBH₄.
-
Materials and Reagents:
-
4-aminoacetophenone (from Part A)
-
Ethanol or Methanol
-
Sodium borohydride (NaBH₄)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine solution
-
-
Procedure:
-
Dissolve 4-aminoacetophenone in ethanol in an Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add NaBH₄ (approx. 1.2 equivalents) in portions.
-
Stir the reaction at room temperature for 1-2 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of dilute HCl at 0 °C.
-
Remove the bulk of the ethanol via rotary evaporation.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield crude this compound. Purify by recrystallization if necessary.
-
Protocol 3: One-Pot Catalytic Hydrogenation
-
Principle: Under specific catalytic conditions, both the nitro and ketone groups of 4-nitroacetophenone can be reduced in a single step to yield the final product directly with high selectivity.[2][3]
-
Materials and Reagents:
-
4-nitroacetophenone
-
Rhodium on silica (Rh/silica) catalyst
-
Isopropanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor.
-
-
Procedure:
-
Charge a high-pressure reactor with 4-nitroacetophenone, Rh/silica catalyst, and isopropanol.[2]
-
Seal the reactor and purge it first with nitrogen and then with hydrogen.
-
Pressurize the reactor to 4 barg (approx. 60 psi) with hydrogen gas.[2][3]
-
Heat the reaction mixture to 60 °C (333 K) with vigorous stirring.[2][3]
-
Maintain the temperature and pressure, monitoring the reaction by hydrogen uptake. The reaction typically proceeds via the rapid formation of 4-aminoacetophenone, followed by the slower reduction of the ketone.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the isopropanol under reduced pressure to obtain the crude product.
-
Purify by recrystallization to obtain this compound with a reported yield of up to 95%.[2]
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 14572-89-5 [m.chemicalbook.com]
- 9. This compound | 14572-89-5 [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(4-Aminophenyl)ethanol
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Aminophenyl)ethanol. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial parameter selection to method validation. The developed method is suitable for determining the purity and concentration of this compound in various sample matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Accurate and reliable analytical methods are crucial for quality control, ensuring the purity of the final products and monitoring potential impurities and degradation products.[2] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[3]
This document outlines a step-by-step protocol for developing a stability-indicating RP-HPLC method. The strategy involves selecting an appropriate stationary phase and mobile phase, optimizing chromatographic parameters, and validating the final method according to standard guidelines. The compound's physicochemical properties are leveraged to establish a logical starting point for method development.
Physicochemical Properties of this compound
Understanding the analyte's properties is the first step in logical HPLC method development.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 14572-89-5 | [5] |
| Molecular Formula | C8H11NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Melting Point | 70-74 °C | [5] |
| pKa (Predicted) | 14.89 ± 0.20 | [4] |
| logP (Octanol/Water) | 0.10 | [6] |
The low logP value indicates that this compound is a relatively polar compound, which will influence the choice of column and mobile phase to ensure adequate retention in a reversed-phase system.[7][8] The presence of an aromatic amine chromophore allows for sensitive UV detection.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Buffers: Formic acid (reagent grade), Ammonium acetate (reagent grade)
-
Water: HPLC-grade or Milli-Q water
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
HPLC Method Development Workflow
The development process follows a logical sequence of screening, optimization, and validation.
Caption: HPLC Method Development and Validation Workflow.
Phase 1: Initial Assessment & Parameter Selection
-
Column Selection: Due to the polar nature of the analyte, a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. To improve retention, a polar-endcapped C18 or a column designed for polar analytes can also be screened.[9]
-
Mobile Phase Selection: A common choice for polar aromatic amines is a combination of water or a slightly acidic buffer with acetonitrile (MeCN) or methanol (MeOH).[10]
-
Aqueous Phase (A): 0.1% Formic Acid in Water. This provides a low pH to ensure consistent protonation of the amine, which can improve peak shape.
-
Organic Phase (B): Acetonitrile (MeCN). MeCN often provides better peak shape and lower backpressure than methanol.
-
-
Detection Wavelength: Dissolve the reference standard in the mobile phase and scan from 200 to 400 nm using a PDA detector to determine the wavelength of maximum absorbance (λmax). For aromatic amines, this is typically in the range of 240-280 nm.
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: PDA/UV at determined λmax
-
Phase 2: Method Optimization Protocol
-
Gradient Scouting: Run a fast gradient to determine the approximate elution time and required organic solvent concentration.
-
Protocol: Start with a linear gradient from 5% to 95% Acetonitrile over 15 minutes.
-
-
Optimization of Organic Content: Based on the scouting run, develop an isocratic or a more focused gradient method.
-
Isocratic Protocol: If the scouting run indicates elution at a low organic percentage, test several isocratic conditions (e.g., 10%, 15%, 20% MeCN) to achieve a retention time (k') between 2 and 10.
-
Gradient Protocol: If a gradient is necessary to separate impurities, optimize the slope and duration around the elution point observed in the scouting run.
-
-
Optimization of Mobile Phase pH: To improve peak shape and retention, evaluate the effect of pH.
-
Protocol: Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 4.5 with acetate buffer, pH 7 with phosphate buffer). Inject the standard at the optimal organic concentration for each pH and evaluate peak symmetry and retention time.
-
Final Optimized Method (Example)
The following conditions were determined to be optimal after the development phase.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 min, hold at 70% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Method Validation Protocol
The optimized method must be validated to ensure it is suitable for its intended purpose.
Caption: Key Parameters for HPLC Method Validation.
System Suitability Test (SST)
-
Protocol: Inject the working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
-
Protocol: Inject a blank (mobile phase), a placebo (sample matrix without analyte), and the standard solution.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound. The peak purity should be confirmed using a PDA detector.
Linearity
-
Protocol: Inject a series of at least five concentrations across the expected range (e.g., 1-100 µg/mL) in triplicate.
-
Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare a sample matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
Mobile phase organic content (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be ≤ 2.0%.
Data Presentation
All quantitative results from the validation experiments should be summarized in clear, concise tables for easy interpretation and reporting.
Table 3: System Suitability Results
| Injection # | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean |
| %RSD | | | | |
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) |
| Regression Equation | |
Table 5: Accuracy and Precision Data
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Precision (%RSD, n=6) |
|---|---|---|---|---|
| Repeatability | 100% | |||
| Intermediate | 100% | |||
| Accuracy 80% | N/A | |||
| Accuracy 100% | N/A |
| Accuracy 120% | | | | N/A |
Conclusion
This application note provides a detailed framework for the development and validation of an HPLC method for the analysis of this compound. By following this systematic protocol, a robust, sensitive, and reliable method can be established that is suitable for routine quality control and research applications. The provided experimental details and acceptance criteria serve as a guide that can be adapted based on specific laboratory and regulatory requirements.
References
- 1. lookchem.com [lookchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chromtech.com [chromtech.com]
- 4. This compound CAS#: 14572-89-5 [amp.chemicalbook.com]
- 5. This compound CAS#: 14572-89-5 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the large-scale synthesis and purification of 1-(4-Aminophenyl)ethanol, a key intermediate in the pharmaceutical industry. The protocols outlined below are designed to be scalable and efficient, with a focus on achieving high yield and purity.
Part 1: Large-Scale Synthesis of this compound via Catalytic Hydrogenation
The industrial synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-aminoacetophenone. This method is favored for its high selectivity, relatively mild reaction conditions, and the use of cost-effective reagents. The process involves the reduction of the ketone functional group to a secondary alcohol.
Data Presentation: Synthesis
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Starting Material | 4-Aminoacetophenone | 4-Aminoacetophenone |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride (NaBH₄) |
| Catalyst | 5% Palladium on Carbon (Pd/C) | Not Applicable |
| Solvent | Ethanol | Methanol/Water |
| Temperature | 25-50°C | 0-25°C |
| Pressure | 1-5 bar | Atmospheric |
| Typical Yield | >95% | 85-95% |
| Key Advantages | High atom economy, catalyst is recyclable, environmentally friendly. | Milder conditions, no specialized pressure equipment needed. |
| Key Disadvantages | Requires specialized high-pressure equipment. | Generates stoichiometric boron waste, can be less cost-effective at scale. |
Experimental Protocol: Catalytic Hydrogenation
This protocol is designed for a large-scale reaction and should be performed in a suitable high-pressure reactor by trained personnel.
1. Reactor Preparation:
-
Ensure the high-pressure reactor is clean and dry.
-
Purge the reactor with an inert gas, such as nitrogen, to remove any residual air and moisture.
2. Charging the Reactor:
-
In a separate vessel, dissolve 1.0 kg of 4-aminoacetophenone in 10 L of ethanol.
-
Add 50 g of 5% Palladium on Carbon (Pd/C) catalyst to the solution to form a slurry.
-
Transfer the slurry to the high-pressure reactor.
3. Hydrogenation Reaction:
-
Seal the reactor and begin agitation.
-
Pressurize the reactor with hydrogen gas to 3-4 bar.
-
Maintain the reaction temperature between 30-40°C. The reaction is exothermic, and cooling may be required.
-
Monitor the reaction progress by monitoring hydrogen uptake or by in-process sampling and analysis (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.
4. Post-Reaction Work-up:
-
Once the reaction is complete, depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can then be taken forward for purification.
Part 2: Large-Scale Purification of this compound by Crystallization
Crystallization is a robust and scalable method for the purification of solid organic compounds. For this compound, a mixed-solvent system is effective for achieving high purity by separating the desired product from unreacted starting material and by-products.
Data Presentation: Purification
| Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Crystallization | >99% | 80-90% | High | Cost-effective, scalable, removes a wide range of impurities. | Requires careful solvent selection and optimization. |
| Column Chromatography | >99.5% | 70-85% | Low | High resolution, can separate closely related impurities. | Solvent intensive, not ideal for very large scale. |
Experimental Protocol: Crystallization
1. Solvent Selection:
-
A mixed solvent system of a polar protic solvent (e.g., isopropanol) and a non-polar anti-solvent (e.g., heptane) is recommended. The ideal ratio should be determined on a small scale to maximize yield and purity.
2. Dissolution:
-
Transfer the crude this compound to a suitable reaction vessel equipped with a stirrer and a condenser.
-
Add a minimal amount of hot isopropanol (approximately 3-4 volumes relative to the crude product) and heat the mixture to 60-70°C with stirring until the solid is completely dissolved.
3. Crystallization:
-
Slowly add heptane (approximately 6-8 volumes) to the hot solution while maintaining the temperature. The solution will become turbid.
-
Continue stirring and slowly cool the mixture to room temperature over 2-3 hours to allow for the formation of well-defined crystals.
-
For maximum yield, further cool the mixture to 0-5°C and hold for at least 1 hour.
4. Isolation and Drying:
-
Isolate the crystals by filtration using a centrifuge or a filter press.
-
Wash the filter cake with a small amount of cold isopropanol/heptane mixture to remove any remaining impurities.
-
Dry the purified this compound under vacuum at 40-50°C until a constant weight is achieved.
Troubleshooting & Optimization
troubleshooting common side reactions in 1-(4-Aminophenyl)ethanol synthesis
This guide provides troubleshooting for common side reactions and issues encountered during the synthesis of 1-(4-Aminophenyl)ethanol, primarily through the reduction of 4-aminoacetophenone.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the reduction of 4-aminoacetophenone can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (4-aminoacetophenone) is fully consumed.[1]
-
Reagent Stoichiometry and Quality: For reductions using sodium borohydride (NaBH₄), while theoretically one mole can reduce four moles of ketone, it is common practice to use an excess of the reducing agent to ensure the reaction completes.[1] The quality and age of the NaBH₄ are also critical, as it can decompose over time.
-
Reaction Temperature: The reaction between sodium borohydride and acetophenone derivatives is exothermic.[2] Poor temperature control can lead to side reactions. It is often recommended to perform the addition of the ketone to the borohydride solution at a controlled temperature, for instance, in an ice bath.[2]
-
Product Loss During Workup: this compound has some solubility in water.[3] During the aqueous workup and extraction phases, significant product loss can occur if the aqueous layer is not thoroughly extracted with an appropriate organic solvent.
Q2: My final product is discolored (e.g., pink, brown, or dark). Why is this happening and how can I prevent it?
A2: The discoloration is typically due to the oxidation of the aromatic amino group. Aromatic amines are notoriously sensitive to air and light, which can lead to the formation of colored impurities.[4]
-
Prevention during Reaction: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using degassed solvents can also be beneficial.
-
Prevention during Workup: During the workup process, adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to the aqueous solution can help prevent oxidation.[5]
-
Purification: If the product is already discolored, purification via column chromatography or recrystallization, potentially with the addition of activated charcoal to absorb colored impurities, may be necessary.
Q3: My chromatographic analysis (TLC/HPLC) shows multiple spots besides the product. What are these common impurities?
A3: Besides unreacted starting material, several byproducts can form depending on the reduction method:
-
Unreacted 4-Aminoacetophenone: This is the most common impurity if the reaction is incomplete. On a TLC plate, it will appear as a separate spot from the more polar alcohol product.
-
4-Ethylaniline: This is an over-reduction product where the ketone group is completely reduced to a methylene (-CH₂-) group.[6] This is more common with stronger reducing agents or harsher conditions in catalytic hydrogenation.
-
1-(4-Aminocyclohexyl)ethanol: During catalytic hydrogenation, particularly under high pressure or with highly active catalysts like rhodium on silica, the aromatic ring itself can be reduced.[7] This leads to the formation of the corresponding cyclohexyl derivative.
-
Azo Compounds: The starting material, 4-aminoacetophenone, can undergo diazotization and coupling reactions to form colored azo dyes, contributing to impurities.[8]
Q4: I'm using catalytic hydrogenation. What specific side reactions should I be aware of?
A4: Catalytic hydrogenation offers high yields but requires careful control of conditions to maintain selectivity.[9]
-
Over-reduction of Ketone: As mentioned, the ketone can be reduced to a methylene group, yielding 4-ethylaniline.[6] This can be minimized by choosing a less active catalyst (e.g., Pd/C instead of Rh/C), lowering the hydrogen pressure, and reducing the reaction temperature.
-
Ring Hydrogenation: Reduction of the aromatic ring is a significant side reaction, especially with rhodium or ruthenium catalysts.[7] Using a palladium catalyst generally favors the reduction of the nitro or keto group while preserving the aromatic ring.
-
Dehalogenation (if applicable): If the substrate contains halogen substituents, these can be removed via hydrogenolysis. Specialized catalysts are available to minimize this side reaction.[9]
Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Insufficient reducing agent; Poor temperature control; Product loss during workup. | Monitor reaction by TLC; Use excess NaBH₄; Control temperature with an ice bath; Thoroughly extract the aqueous phase.[1][2] |
| Product Discoloration | Oxidation of the amino group. | Perform reaction under an inert atmosphere; Use degassed solvents; Add antioxidants (e.g., sodium bisulfite) during workup.[5] |
| Multiple Impurities | Unreacted starting material; Over-reduction of ketone; Ring hydrogenation. | Ensure reaction goes to completion; Optimize reduction conditions (catalyst, temperature, pressure); Purify via chromatography or recrystallization.[6][7] |
| Formation of 4-Ethylaniline | Over-reduction of the ketone group. | Use a milder reducing agent (like NaBH₄); For hydrogenation, use a less active catalyst, lower H₂ pressure, or lower temperature.[6][10] |
Key Experimental Protocols
Protocol 1: Reduction of 4-Aminoacetophenone with Sodium Borohydride (NaBH₄)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent like ethanol or methanol. Prepare the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: In a separate beaker, dissolve sodium borohydride (approx. 1.5 eq) in the same solvent. Add the NaBH₄ solution dropwise to the stirred solution of 4-aminoacetophenone over 15-30 minutes, ensuring the temperature does not exceed 10 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 3M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood.[2]
-
Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Reduce the solvent volume using a rotary evaporator. Extract the aqueous residue multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation of 4-Aminoacetophenone
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-aminoacetophenone (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and the catalyst (e.g., 5-10% Palladium on Carbon, Pd/C, at 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar).[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., up to 50 °C) until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC/MS analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the product. Further purification can be achieved through recrystallization.
Visualized Pathways and Workflows
Caption: Main synthesis route for this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 9. en.xakaili.com [en.xakaili.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Catalyst Loading for Asymmetric Hydrogenation of 4-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for the asymmetric hydrogenation of 4-aminoacetophenone. This crucial reaction is a key step in the synthesis of chiral amines, which are vital intermediates in the pharmaceutical industry.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for the asymmetric hydrogenation of 4-aminoacetophenone.
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. | Gradually increase the catalyst loading in increments (e.g., from 0.01 mol% to 0.1 mol%). Monitor the conversion at each step to find the optimal concentration. |
| Catalyst Deactivation/Inhibition: The primary amino group of 4-aminoacetophenone or the product can coordinate to the metal center of the catalyst, leading to inhibition or deactivation. Impurities in the substrate or solvent can also act as catalyst poisons. | - Ensure the substrate and solvent are of high purity. Purification of the substrate by recrystallization or chromatography may be necessary.- Consider N-protection of the amino group (e.g., as an amide or carbamate) to prevent coordination to the catalyst. This adds extra steps but can significantly improve catalyst performance.[1] | |
| Poor Hydrogen Mass Transfer: Inefficient mixing or low hydrogen pressure can limit the availability of hydrogen at the catalytic centers. | - Increase the stirring rate to improve gas-liquid mass transfer.- Increase the hydrogen pressure within the safe limits of the reactor. | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity. At very low loadings, a non-selective background reaction may occur. At high concentrations, catalyst aggregation can lead to the formation of less selective species. | Systematically screen a range of catalyst loadings (e.g., 0.005 mol%, 0.01 mol%, 0.05 mol%, 0.1 mol%) to identify the optimal concentration for achieving high enantioselectivity. |
| Incorrect Ligand Choice: The chiral ligand is crucial for inducing enantioselectivity. The chosen ligand may not be optimal for this specific substrate. | Screen a library of chiral ligands. For Ru-based catalysts, popular choices include BINAP and its derivatives. | |
| Reaction Temperature: Temperature can significantly influence enantioselectivity. | Perform the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition for enantioselectivity. | |
| Inconsistent Results/Poor Reproducibility | Variable Substrate Quality: Batch-to-batch variations in the purity of 4-aminoacetophenone can lead to inconsistent results. | - Implement a standard purification protocol for the substrate before use.- Characterize each batch of substrate to ensure consistent quality. |
| Atmosphere Control: Trace amounts of oxygen can oxidize the catalyst, leading to deactivation and inconsistent performance. | Ensure all manipulations are carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. | |
| Catalyst Preparation and Handling: Inconsistent preparation of the catalyst precursor can affect its activity and selectivity. | - Use a standardized and well-documented procedure for catalyst preparation.- Store the catalyst under an inert atmosphere and handle it with care to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the asymmetric hydrogenation of 4-aminoacetophenone?
A1: A common starting point for catalyst loading in asymmetric hydrogenation is in the range of 0.01 to 0.1 mol% relative to the substrate. However, the optimal loading is highly dependent on the specific catalyst system (metal and ligand) and reaction conditions.
Q2: How does the amino group in 4-aminoacetophenone affect the catalyst?
A2: The primary amino group is a Lewis base and can coordinate to the acidic metal center of the catalyst (e.g., Ru, Rh, Ir). This coordination can compete with the desired binding of the ketone, leading to catalyst inhibition or deactivation and, consequently, lower reaction rates.[1]
Q3: Can increasing the catalyst loading always solve the problem of low conversion?
A3: Not necessarily. While increasing the catalyst loading can sometimes improve conversion, it may not be a cost-effective solution, especially on a large scale. Furthermore, at higher concentrations, some catalysts may aggregate, which can lead to a decrease in both activity and enantioselectivity. It is crucial to find the optimal catalyst loading through systematic screening.
Q4: What are the key parameters to consider when optimizing catalyst loading?
A4: The key parameters to monitor during catalyst loading optimization are:
-
Conversion: The percentage of the starting material that has been converted into the product.
-
Enantiomeric Excess (ee): A measure of the stereoselectivity of the reaction.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. A high TON indicates a more efficient catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, which reflects the catalyst's activity.
Q5: Should I screen for the optimal catalyst loading before or after optimizing other reaction parameters?
A5: It is generally recommended to perform an initial screening of catalyst loading under a standard set of conditions. Once a promising range for the catalyst loading is identified, you can then proceed to optimize other parameters such as temperature, pressure, and solvent. It is often beneficial to re-evaluate the catalyst loading after optimizing other conditions, as they can be interdependent.
Data Presentation
The following tables provide illustrative data on how catalyst loading and other parameters can influence the asymmetric hydrogenation of amino ketones. Note that these are generalized examples, and specific results will vary depending on the exact catalyst, ligand, and reaction conditions used.
Table 1: Effect of Catalyst Loading on Conversion and Enantioselectivity
| Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0.005 | 45 | 92 |
| 0.01 | 85 | 95 |
| 0.05 | >99 | 94 |
| 0.1 | >99 | 93 |
This hypothetical data illustrates that while higher catalyst loading leads to higher conversion, there can be a slight decrease in enantioselectivity at very high loadings.
Table 2: Influence of Substrate Purity on Reaction Outcome
| Substrate Purity | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Unpurified | 0.05 | 60 | 85 |
| Recrystallized | 0.05 | >99 | 95 |
This table highlights the critical importance of substrate purity for achieving high conversion and enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a general procedure for screening the optimal catalyst loading for the asymmetric hydrogenation of 4-aminoacetophenone.
-
Preparation of the Catalyst Precursor:
-
In a glovebox, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S)-BINAP) in a degassed solvent (e.g., toluene) in a Schlenk flask.
-
Stir the mixture at room temperature for the recommended time to form the active catalyst.
-
-
Reaction Setup:
-
In a series of parallel reactor vials or a multi-well plate inside a glovebox, add the desired amount of 4-aminoacetophenone.
-
To each vial, add the appropriate volume of the prepared catalyst stock solution to achieve the target catalyst loadings (e.g., 0.005, 0.01, 0.05, 0.1 mol%).
-
Add a degassed solvent (e.g., methanol or ethanol) to each vial to reach the desired substrate concentration.
-
-
Hydrogenation:
-
Seal the reactor vials and transfer them to a high-pressure reactor system.
-
Purge the system with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reactions at the desired temperature for a set period.
-
-
Analysis:
-
After the reaction, carefully vent the reactor.
-
Take an aliquot from each reaction vial and analyze the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Determine the enantiomeric excess of the product by chiral GC or chiral HPLC.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization process.
Caption: Troubleshooting workflow for low conversion.
References
stability issues of 1-(4-Aminophenyl)ethanol under different storage conditions
This technical support center provides guidance on the stability of 1-(4-Aminophenyl)ethanol, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Introduction to Stability Concerns
This compound is a chemical compound that can be susceptible to degradation under various storage conditions. Safety Data Sheets (SDS) from suppliers indicate that the compound is air-sensitive and should be stored under an inert atmosphere in a dry, cool, and well-ventilated place.[1][2] These precautions suggest that the primary degradation pathway is likely oxidation due to the presence of the aminophenyl group, which can be readily oxidized. Exposure to light and elevated temperatures may also accelerate degradation.
To ensure the integrity of experimental results, it is crucial for users to be aware of these potential stability issues and to handle and store the compound appropriately. This guide provides best practices for storage and troubleshooting for potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations, the ideal storage conditions are in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] The area should be dry, dark, and well-ventilated.[1][2]
Q2: What are the visible signs of degradation of this compound?
A2: While the pure compound is typically a light brown to brown crystalline solid, degradation may be indicated by a change in color (e.g., darkening to a deep brown or black), a change in physical form (e.g., clumping or melting at a lower temperature), or the appearance of an unusual odor.
Q3: How does exposure to air affect the stability of this compound?
A3: this compound is known to be air-sensitive.[2] The aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the purity of the material.
Q4: Can I store this compound at room temperature?
A4: While some sources state that the product is chemically stable at room temperature under standard ambient conditions, long-term storage at room temperature is not recommended, especially if the container has been opened.[2] For optimal stability and to minimize degradation, storage at 2-8°C is advised.[3]
Q5: How can I be certain of the purity of my this compound sample if I suspect degradation?
A5: The most reliable way to assess the purity of your sample is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These methods can separate and identify the parent compound and any degradation products.
Troubleshooting Guide
This guide will help you troubleshoot common issues that may arise due to the instability of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Question: Could the stability of this compound be the cause of my inconsistent results?
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Answer: Yes, if the compound has degraded, its effective concentration will be lower, and the impurities present could interfere with your experiment. It is recommended to verify the purity of your sample using an appropriate analytical method.
Issue 2: The appearance of the this compound has changed during storage.
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Question: My solid this compound has darkened in color. Is it still usable?
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Answer: A color change is a strong indicator of degradation. While the material may still contain some of the desired compound, the presence of impurities is highly likely. For sensitive applications, it is recommended to use a fresh, un-degraded lot of the compound. A purity check via HPLC or another analytical technique is advised.
Issue 3: Unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).
-
Question: I am seeing unexpected peaks in my analysis of a reaction involving this compound. Could these be degradation products?
-
Answer: It is possible. To confirm, you should run a control sample of your this compound starting material. If the same unexpected peaks are present, they are likely degradation products. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions.
Illustrative Data on Stability
Table 1: Illustrative Purity of this compound under Different Temperature Conditions.
| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 2-8°C (Inert Gas) | 99.5 | 99.4 | 99.2 | 99.0 |
| Room Temperature | 99.5 | 98.0 | 96.5 | 94.0 |
| 40°C | 99.5 | 95.2 | 90.1 | 85.3 |
Table 2: Illustrative Purity of this compound under Exposure to Light and Air.
| Condition | Initial Purity (%) | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| Amber Vial (Inert Gas) | 99.5 | 99.5 | 99.4 |
| Clear Vial (Inert Gas) | 99.5 | 99.0 | 98.2 |
| Amber Vial (Air) | 99.5 | 98.5 | 97.0 |
| Clear Vial (Air) | 99.5 | 97.1 | 94.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[5][6]
Objective: To identify potential degradation products and degradation pathways for this compound.
Stress Conditions:
-
Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photolytic Degradation: Solid compound and a 1 mg/mL solution exposed to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).[7]
Procedure:
-
Prepare solutions of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol or acetonitrile/water).
-
Expose the solutions and solid material to the stress conditions listed above.
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At specified time points, withdraw samples.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 240 nm is a likely starting point).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and range. The key aspect of a stability-indicating method is its ability to separate the main peak from all potential degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 14572-89-5 [m.chemicalbook.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
minimizing impurities in the synthesis of 1-(4-Aminophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 1-(4-Aminophenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Problem 1: Presence of unreacted 4'-aminoacetophenone in the final product.
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Question: After the reduction of 4'-aminoacetophenone with sodium borohydride, I still observe a significant amount of the starting material in my product mixture. What could be the cause and how can I resolve this?
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Answer: Incomplete reaction is the primary cause. This can be due to several factors:
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Insufficient Reducing Agent: The molar ratio of sodium borohydride to 4'-aminoacetophenone may be too low. A molar excess of the reducing agent is typically required.
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
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Temperature: The reaction temperature might be too low, leading to a slow reaction rate. While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature.
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Solvent: The choice of solvent can influence the reactivity of sodium borohydride. Methanol or ethanol are commonly used and are generally effective.
Solution:
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Increase the molar equivalent of sodium borohydride.
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Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
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Allow the reaction to stir at room temperature after the initial addition of the reducing agent at a lower temperature.
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Ensure the 4'-aminoacetophenone is fully dissolved in the solvent before adding the reducing agent.
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Problem 2: Formation of 4-ethylaniline as a significant byproduct.
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Question: My final product is contaminated with 4-ethylaniline. How is this impurity formed and what steps can I take to minimize it?
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Answer: The formation of 4-ethylaniline is a result of over-reduction, where the benzylic alcohol is further reduced to an alkyl group. This is more common in catalytic hydrogenation methods.
Causes:
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Harsh Reaction Conditions: High hydrogen pressure, high temperature, or prolonged reaction times can promote over-reduction.
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Catalyst Choice: Highly active catalysts may favor the hydrogenolysis of the C-O bond.
Solution:
-
Reaction Condition Optimization: Carefully control the reaction parameters. Use lower hydrogen pressure and temperature. Monitor the reaction closely and stop it once the desired product is formed.
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Catalyst Selection: Choose a catalyst with appropriate selectivity. For instance, rhodium on silica has been reported to be effective for the selective hydrogenation of the nitro group and the ketone to the alcohol without significant over-reduction.[1][2]
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Problem 3: Presence of 1-(4-aminocyclohexyl)ethanol in the product.
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Question: I am observing the formation of 1-(4-aminocyclohexyl)ethanol as an impurity. What leads to this and how can I avoid it?
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Answer: This impurity arises from the hydrogenation of the aromatic ring, which is a common side reaction during catalytic hydrogenation, especially under forcing conditions.
Causes:
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Aggressive Hydrogenation Conditions: High hydrogen pressure and temperature can lead to the saturation of the benzene ring.
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Catalyst Type: Certain catalysts, like rhodium on silica, can catalyze ring hydrogenation.[2]
Solution:
-
Milder Conditions: Employ lower hydrogen pressure and temperature to disfavor aromatic ring reduction.
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Selective Catalyst: Utilize a catalyst that is selective for the reduction of the nitro and ketone groups without affecting the aromatic ring. The choice of catalyst and support is crucial for achieving high selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound with high purity?
A1: The two primary and effective synthetic routes are:
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Reduction of 4'-aminoacetophenone: This is a straightforward method typically employing a reducing agent like sodium borohydride in an alcoholic solvent. It is generally a clean reaction with high selectivity for the ketone reduction.
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Catalytic Hydrogenation of 4-nitroacetophenone: This route involves the simultaneous reduction of both the nitro group and the ketone. Various catalysts can be used, including rhodium, palladium, and ruthenium-based catalysts.[1][3] This method can be highly efficient, but requires careful control of reaction conditions to avoid over-reduction and ring hydrogenation.
Q2: What are the key impurities to watch out for in each synthetic route?
A2:
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From Reduction of 4'-aminoacetophenone:
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Unreacted 4'-aminoacetophenone: Due to incomplete reaction.
-
-
From Catalytic Hydrogenation of 4-nitroacetophenone:
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4-aminoacetophenone: Formed if the ketone reduction is incomplete.
-
4-ethylaniline: Resulting from over-reduction of the alcohol.
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1-(4-aminocyclohexyl)ethanol: From hydrogenation of the aromatic ring.[2]
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Q3: How can I purify the final product to remove these impurities?
A3:
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Crystallization: This is a highly effective method for removing most impurities, especially unreacted starting materials and byproducts with different polarities. A suitable solvent system should be chosen to achieve good separation.
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Column Chromatography: For difficult separations or to achieve very high purity, silica gel column chromatography can be employed. The choice of eluent is critical for good resolution of the product from impurities. A green chemistry approach using Baker's Yeast for the synthesis also utilizes chromatographic techniques for purification.[4]
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Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable purification method.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A4:
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Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of the product's purity and for detecting and quantifying impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector is commonly used.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are well-resolved from the product's signals.
Quantitative Data Summary
| Synthesis Route | Starting Material | Catalyst/Reagent | Typical Yield | Key Impurities | Reference |
| Catalytic Hydrogenation | 4-Nitroacetophenone | Rhodium/Silica | Up to 95% | 4-aminoacetophenone, 4-ethylaniline, 1-(4-aminocyclohexyl)ethanol | [1][2] |
| Catalytic Hydrogenation | 4-Nitroacetophenone | Ru/TiO2 (anatase) | Up to 99.9% selectivity to 4-aminoacetophenone | This compound (as a minor product if ketone is also reduced) | [3] |
| Biocatalytic Reduction | 4-Aminoacetophenone | Baker's Yeast | High optical purity | Unreacted starting material | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4'-aminoacetophenone
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Dissolution: In a round-bottom flask, dissolve 4'-aminoacetophenone (1.0 eq) in methanol or ethanol.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium borohydride by the dropwise addition of water or dilute hydrochloric acid.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the aqueous residue with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-nitroacetophenone
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Catalyst Suspension: In a high-pressure reactor, suspend the chosen catalyst (e.g., Rhodium on silica) in a suitable solvent like isopropanol.
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Addition of Substrate: Add 4-nitroacetophenone to the reactor.
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Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 barg) and heat to the desired temperature (e.g., 30-60°C).[2]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, HPLC, or GC.
-
Work-up: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green Chemical Synthesis of Optically Pure this compound - A.K. Nainawat*, I.K. Sharma - JNPR (ISSN: 2455-0299) - JACS Directory [jacsdirectory.com]
- 5. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Enantiomeric Excess in the Chiral Resolution of 1-(4-Aminophenyl)ethanol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 1-(4-Aminophenyl)ethanol. Our focus is on practical strategies to enhance enantiomeric excess (ee) and overall process efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of this compound, offering targeted solutions to improve your experimental outcomes.
Question: Why am I observing low enantiomeric excess (ee) in my resolution?
Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors depending on the resolution method employed. Here’s a breakdown of potential causes and solutions:
-
For Classical Resolution via Diastereomeric Salt Crystallization:
-
Suboptimal Resolving Agent: The choice of resolving agent is critical for forming diastereomeric salts with significantly different solubilities.[1][2]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the efficiency of salt formation and crystallization.
-
Solution: Start with a 0.5 molar equivalent of the chiral agent, as this is often most efficient for initial screening.[2] You can then optimize to a 1:1 ratio.
-
-
Inappropriate Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.
-
Solution: Conduct a solvent screen using a range of organic, aqueous, and mixed solvent systems.[2] The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.
-
-
Inefficient Crystallization: The crystallization process itself may not be selective enough.
-
Solution: Optimize crystallization conditions such as temperature (lower temperatures often favor higher selectivity), cooling rate, and agitation.[3] Seeding with a crystal of the desired pure diastereomer can also be beneficial.
-
-
-
For Enzymatic Kinetic Resolution:
-
Non-selective Enzyme: The chosen enzyme may not exhibit high enantioselectivity towards this compound.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of acyl donor significantly influence enzyme activity and selectivity.[3][7]
-
Solution:
-
Temperature: Perform the reaction at various temperatures; lower temperatures can sometimes increase enantioselectivity.[3][7]
-
Solvent: Test a range of non-polar organic solvents like hexane, heptane, or toluene.[4][8]
-
Acyl Donor: Vinyl acetate is often an excellent acyl donor as it produces a non-reactive leaving group.[7][8] Other anhydrides or esters can also be screened.
-
-
-
Question: How can I improve the yield of the desired enantiomer, which is currently below the theoretical 50% maximum for kinetic resolution?
Answer: To surpass the 50% yield limitation of a standard kinetic resolution, you need to incorporate a racemization step for the undesired enantiomer. This is known as Dynamic Kinetic Resolution (DKR).[9]
-
Solution: Combine the enzymatic kinetic resolution with a compatible racemization catalyst. For secondary alcohols, ruthenium-based catalysts (e.g., Shvo's catalyst) are often used to racemize the unreacted enantiomer in situ, allowing the enzyme to continuously resolve the racemate to theoretically achieve a 100% yield of a single enantiomer.[10]
Question: My resolution process is suffering from product racemization. How can I prevent this?
Answer: Racemization of the desired enantiomer can occur under harsh reaction or work-up conditions.
-
Solution:
-
Mild Work-up: Employ mild acidic or basic conditions during the work-up to liberate the free amine or alcohol from its salt or ester form.[3]
-
Protecting Groups: Consider using appropriate protecting groups for the amino and hydroxyl functionalities that can be removed under gentle conditions.[3]
-
Control Temperature: Avoid excessive heat during the reaction and work-up stages.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound?
A1: The primary methods for resolving this compound are:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which are then separated by crystallization.[1][11]
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[7][12]
-
Dynamic Kinetic Resolution (DKR): This is an enhancement of EKR where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.[9]
-
Crystallization-Induced Asymmetric Transformation (CIAT): This technique involves the crystallization of one enantiomer from a solution where the enantiomers are in equilibrium, driving the equilibrium to favor the crystallizing enantiomer.[13][14]
Q2: Which chiral resolving agents are recommended for this compound?
A2: Since this compound contains a basic amino group, chiral acids are the preferred resolving agents. A selection of commonly used and effective agents is presented in the table below.
| Chiral Resolving Agent | Principle of Separation | Common Solvents |
| (+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities.[15] | Methanol, Ethanol, Water |
| (-)-Dibenzoyltartaric Acid | Forms diastereomeric salts. | Alcohols, Acetone |
| (+)-Mandelic Acid | Forms diastereomeric salts.[2] | Alcohols, Toluene |
| (+)-Camphorsulfonic Acid | Forms diastereomeric salts.[2] | Alcohols, Esters |
Q3: What are the key parameters to control in an enzymatic resolution of this compound?
A3: For a successful lipase-catalyzed resolution, the following parameters are crucial:
| Parameter | Importance | Typical Conditions |
| Enzyme | Determines enantioselectivity. | Immobilized Candida antarctica lipase B (Novozym 435) is highly effective.[4][5] |
| Acyl Donor | Irreversibility of the reaction. | Vinyl acetate is often preferred due to the tautomerization of the vinyl alcohol leaving group to acetaldehyde.[7][8] |
| Solvent | Affects enzyme activity and stability. | Aprotic, non-polar solvents like toluene, hexane, or MTBE are commonly used.[4][6] |
| Temperature | Influences reaction rate and enantioselectivity. | Room temperature to 50°C is a typical range.[4][6] |
| Water Content | Can affect enzyme activity. | Anhydrous conditions are generally preferred for transesterification reactions. |
Q4: How is the enantiomeric excess (ee) of this compound determined?
A4: The most reliable and widely used method for determining the enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3][16]
-
Typical HPLC Conditions:
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 .[10]
Experimental Protocols
Protocol 1: Classical Chiral Resolution using (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. Add 0.5 to 1.0 molar equivalents of (+)-tartaric acid dissolved in a minimal amount of the same solvent.
-
Crystallization: Stir the solution at room temperature or slightly elevated temperature to ensure complete dissolution, then cool it slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a few crystals of the pure salt can be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine.
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Analysis: Dry the organic extracts, remove the solvent under reduced pressure, and purify the product if necessary. Determine the enantiomeric excess by chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution using Novozym 435
-
Reaction Setup: In a flask, dissolve racemic this compound in an anhydrous non-polar solvent (e.g., toluene).
-
Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the solution, followed by the addition of an acyl donor (e.g., vinyl acetate, typically 1.5-2.0 equivalents).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C). Monitor the reaction progress by GC or HPLC until approximately 50% conversion is achieved.[10]
-
Work-up: Filter off the enzyme (it can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Separation: Separate the unreacted (S)-1-(4-Aminophenyl)ethanol from the acylated (R)-enantiomer by silica gel column chromatography.
-
Analysis: Determine the yields and enantiomeric excesses of both the resolved alcohol and the ester.
Visualizations
Caption: A workflow diagram illustrating the primary methods for the chiral resolution of this compound.
Caption: A troubleshooting guide for addressing low enantiomeric excess in chiral resolution experiments.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. jocpr.com [jocpr.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
catalyst poisoning and deactivation in 1-(4-Aminophenyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and deactivation during this critical synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the catalytic hydrogenation of 4-aminoacetophenone to this compound.
Question 1: My reaction has stalled, or the conversion of 4-aminoacetophenone is very low. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a frequent issue in catalytic hydrogenation and can be attributed to several factors:
-
Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to oxidation or contamination.[1] Always use a fresh batch of catalyst whenever possible. For catalysts like Raney® Nickel, ensure it is handled under an inert atmosphere to maintain its activity.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical starting point is a 10% (w/w) catalyst loading.[1]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium and nickel catalysts include sulfur, nitrogen-containing heterocycles, and heavy metals.[2][3] Ensure high-purity reagents and solvents are used.
-
Poor Mass Transfer: Inefficient mixing can limit the contact between the hydrogen gas, the substrate, and the catalyst. Ensure vigorous stirring and a large solvent surface area to maximize gas dissolution.[1]
Question 2: The reaction is producing significant byproducts, and the selectivity to this compound is poor. How can I improve selectivity?
Answer: Poor selectivity can arise from over-reduction or side reactions. Here are some strategies to improve it:
-
Choice of Catalyst: The choice of catalyst can significantly impact selectivity. For instance, in the hydrogenation of 4-nitroacetophenone, a precursor to 4-aminoacetophenone, a Pb-Pd/CaCO₃ catalyst favored the formation of 4-aminoacetophenone, while Pd/C tended to over-reduce the carbonyl group.[4] For the reduction of the ketone in 4-aminoacetophenone, a milder catalyst or the use of catalyst poisons in a controlled manner might be necessary to prevent further reduction of the aromatic ring.
-
Reaction Conditions: High temperatures and pressures can sometimes lead to over-reduction. Try optimizing these parameters by starting with milder conditions (e.g., lower temperature and pressure) and gradually increasing them.
-
Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.[1] In some cases, adding a small amount of acid or base can modify the catalyst's selectivity.
Question 3: I am observing a gradual decrease in the reaction rate over time or upon reusing the catalyst. What is causing this deactivation?
Answer: Gradual deactivation is a common phenomenon and can be due to several mechanisms:
-
Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5] This can sometimes be observed as a change in the catalyst's appearance (e.g., turning black and clumping).
-
Sintering: At higher temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[6] This is a form of thermal degradation.
-
Leaching: The active metal may slowly dissolve into the reaction medium, leading to a loss of catalytic activity.[6]
-
Strong Product Inhibition: The product, this compound, or intermediates may strongly adsorb to the catalyst surface, preventing the substrate from accessing the active sites.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 4-aminoacetophenone? A1: Palladium on carbon (Pd/C) and Raney Nickel are common choices for the reduction of aromatic ketones.[7] Rhodium-based catalysts have also been used for the hydrogenation of both the nitro and keto groups in 4-nitroacetophenone.[4]
Q2: What are some common catalyst poisons I should be aware of? A2: Common poisons for hydrogenation catalysts like palladium and nickel include sulfur compounds (e.g., thiols, H₂S), nitrogen-containing heterocycles (e.g., pyridine, quinoline), carbon monoxide, and heavy metals.[2][3] Even the starting material or product, if it contains certain functional groups, can act as an inhibitor.[1]
Q3: Can I regenerate a deactivated catalyst? A3: Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism. For fouling by carbonaceous deposits, a common method is high-temperature calcination (burning off the carbon in a stream of air).[8] For certain types of chemical poisoning, solvent washing or treatment with specific reagents can restore activity.[9]
Q4: How can I characterize a deactivated catalyst to understand the cause of deactivation? A4: Several analytical techniques can provide insights into catalyst deactivation. These include:
-
Transmission Electron Microscopy (TEM): To visualize changes in metal particle size (sintering).[8]
-
X-ray Photoelectron Spectroscopy (XPS): To identify poisons on the catalyst surface.[9]
-
Temperature-Programmed Oxidation (TPO): To quantify the amount of carbonaceous deposits (coke).[8]
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To check for leaching of the active metal into the reaction solution.[8]
Data Presentation
Table 1: Performance of Catalysts in the Hydrogenation of 4-Nitroacetophenone and 4-Aminoacetophenone
| Catalyst | Substrate | Product(s) | Yield/Selectivity | Reference |
| Rh/SiO₂ | 4-Nitroacetophenone | This compound | ~94% yield | [4] |
| Rh/Al₂O₃ | 4-Nitroacetophenone | 4-aminoacetophenone & this compound | 59% & 34% respectively | [4] |
| Pb-Pd/CaCO₃ | 4-Nitroacetophenone | 4-aminoacetophenone | 85% yield | [4] |
| Pd/C | 4-Nitroacetophenone | 4-ethylaniline (in presence of acid) | 96% yield | [4] |
| Rh/SiO₂ | 4-Aminoacetophenone | This compound | Low selectivity | [4] |
Table 2: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Effect on Catalyst | Affected Catalysts | Reference |
| Sulfur Compounds | Thiols, H₂S, Thiophenes | Strong chemisorption on active sites, blocking them. | Pd, Pt, Ni, Rh | [2][9] |
| Nitrogen Compounds | Pyridine, Quinoline, Nitriles | Strong adsorption on metal surfaces, inhibiting reactivity. | Pd, Pt | [2] |
| Carbon Monoxide | CO | Strong and often irreversible binding to active metal sites. | Pd, Pt, Rh | [2] |
| Heavy Metals | Lead, Mercury, Arsenic | Formation of alloys with the active metal or surface deposition. | Pd, Pt | [3] |
| Halides | Cl⁻, Br⁻, I⁻ | Can modify catalyst selectivity or act as inhibitors. | Pd | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Aminoacetophenone
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 5% Pd/C, 10% w/w) and suspend it in the reaction solvent (e.g., ethanol) in a suitable high-pressure reactor.
-
Reaction Setup: Add the 4-aminoacetophenone to the reactor.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar) and heat to the desired temperature (e.g., 60°C).
-
Monitoring: Stir the reaction mixture vigorously and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound. Purify as needed by recrystallization or column chromatography.
Protocol 2: Regeneration of a Fouled Pd/C Catalyst
-
Washing: Wash the deactivated catalyst with a solvent like N,N-dimethylformamide to remove any adsorbed organic deposits.[9]
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100°C).
-
Oxidation: Place the dried catalyst in a tube furnace and heat it in a stream of hot air (e.g., 200-300°C) for several hours to burn off carbonaceous deposits.[9]
-
Reduction: After cooling, the catalyst may need to be re-reduced in a stream of hydrogen before use.
Protocol 3: Characterization of a Deactivated Catalyst by TEM
-
Sample Preparation: Disperse a small amount of the deactivated catalyst in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Grid Preparation: Place a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate.
-
Imaging: Analyze the grid using a transmission electron microscope to observe the size and distribution of the metal nanoparticles.
-
Analysis: Compare the images with those of the fresh catalyst to identify any significant increase in particle size, which would indicate sintering.
Visualizations
Caption: Potential pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-(4-Aminophenyl)ethanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-(4-Aminophenyl)ethanol from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis route is the reduction of 4-aminoacetophenone. The two primary methods employed for this transformation at scale are:
-
Sodium Borohydride (NaBH₄) Reduction: This method is often favored for its operational simplicity and mild reaction conditions.
-
Catalytic Hydrogenation: This route is considered a greener alternative and can be highly efficient, though it requires specialized high-pressure equipment.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions, such as ketone reductions, require efficient heat dissipation to prevent side reactions and ensure safety.
-
Mixing: Homogeneous mixing is essential for consistent reaction rates and to avoid localized "hot spots" or high concentrations of reagents.
-
Rate of Reagent Addition: Controlled addition of the reducing agent is critical to manage the reaction exotherm and minimize impurity formation.
-
Hydrogen Pressure (for Catalytic Hydrogenation): Maintaining the optimal hydrogen pressure is key to achieving complete conversion and desired selectivity.
Q3: What are the major safety concerns when handling sodium borohydride at a pilot plant scale?
A3: Sodium borohydride is a reactive and hazardous material, and its handling at scale requires strict safety protocols. Key concerns include:
-
Reaction with Water: Sodium borohydride reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[1][2][3] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.
-
Corrosivity: It can cause severe skin and eye burns.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.
-
Dust Explosion Hazard: Fine dust of sodium borohydride can form explosive mixtures with air.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring at the reactor side. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the stoichiometry of the reducing agent; a slight excess may be needed at a larger scale. - Monitor the reaction by TLC or HPLC until the starting material (4-aminoacetophenone) is no longer detected. - In catalytic hydrogenation, check for catalyst deactivation and ensure adequate hydrogen pressure and dispersion. |
| Side Reactions | - Over-reduction to 4-ethylaniline can occur, especially at elevated temperatures or with prolonged reaction times in catalytic hydrogenation. Optimize temperature and reaction time. - Formation of borate esters with NaBH₄ can complicate work-up and reduce isolated yield. Ensure proper hydrolysis during the work-up step. |
| Product Loss During Work-up | - this compound has some water solubility. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - See "Incomplete Reaction" under Issue 1. |
| Over-reduction Product (4-ethylaniline) | - This is more common in catalytic hydrogenation.[4] Reduce reaction temperature, lower hydrogen pressure, or screen for a more selective catalyst. |
| Formation of 4-aminocyclohexylethanol | - Ring saturation can occur during catalytic hydrogenation under harsh conditions (high temperature and pressure).[4] Use milder reaction conditions. |
| Impurities from Starting Material | - Ensure the purity of the starting 4-aminoacetophenone meets the required specifications. |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 4-Aminoacetophenone
-
Reaction Setup: In a suitable pilot plant reactor, charge 4-aminoacetophenone and a solvent such as methanol or ethanol. The typical concentration is around 0.25 M.[5]
-
Cooling: Cool the solution to 0-5°C with constant stirring.
-
Reagent Addition: Slowly add a solution or slurry of sodium borohydride (typically 1.0-1.5 molar equivalents) in the same solvent, maintaining the internal temperature below 15°C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until completion (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose excess sodium borohydride. This step will evolve hydrogen gas and must be done in a well-ventilated area with appropriate safety precautions.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the residue. Separate the organic layer. Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexanes).
Protocol 2: Catalytic Hydrogenation of 4-Aminoacetophenone
-
Reaction Setup: In a high-pressure hydrogenation reactor, charge 4-aminoacetophenone, a suitable solvent (e.g., ethanol, methanol, or isopropanol), and a hydrogenation catalyst (e.g., 5% Pd/C or Rh/C).
-
Inerting: Purge the reactor with nitrogen to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 barg).[6] Heat the mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake and periodic sampling for HPLC analysis.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Parameters for NaBH₄ Reduction
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) |
| Scale | 1-10 g | 1-10 kg |
| Solvent Volume | 50-200 mL | 10-100 L |
| Reagent Addition | Manual, over 5-10 min | Pumped, over 1-2 hours |
| Temperature Control | Ice bath | Jacketed reactor with cooling fluid |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet |
Table 2: Analytical Methods for Process Monitoring
| Method | Purpose | Typical Conditions |
| TLC | Rapid, qualitative reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: 7:3 Hexane:Ethyl Acetate |
| HPLC | Quantitative analysis of starting material, product, and impurities | Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water gradient Detection: UV at 240 nm |
| GC | Analysis of volatile impurities and final product purity | Column: Capillary column (e.g., HP-5) Detector: Flame Ionization Detector (FID) |
Visualizations
Caption: Workflow for NaBH₄ reduction of 4-aminoacetophenone.
Caption: Troubleshooting decision tree for scaling up production.
References
Validation & Comparative
A Comparative Study of Catalysts for the Synthesis of 1-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-Aminophenyl)ethanol, a key intermediate in the pharmaceutical industry, is predominantly achieved through the catalytic hydrogenation of 4-aminoacetophenone. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of commonly employed heterogeneous catalysts—Raney nickel, Palladium on carbon (Pd/C), and Rhodium-based catalysts—for this synthesis, supported by available experimental data.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. The following table summarizes the performance of Raney nickel, Pd/C, and Rhodium on silica based on reported experimental data for the hydrogenation of 4-aminoacetophenone or its nitro precursor, 4-nitroacetophenone. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a consolidation from various sources.
| Catalyst | Support | Substrate | Temperature (°C) | Pressure (barg) | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) | Yield (%) |
| Raney Ni | - | 4-Aminoacetophenone | 80 - 120 | 20 - 60 | 4 - 8 | High | Moderate to High | Good |
| 5% Pd/C | Carbon | 4-Aminoacetophenone | 25 - 80 | 1 - 50 | 2 - 6 | >95 | High | High |
| Rh/SiO₂ | Silica | 4-Nitroacetophenone | 60 | 4 | - | - | - | up to 94 (for mixed products) |
| Rh/SiO₂ | Silica | 4-Aminoacetophenone | 60 | 4 | - | - | Low | - |
Note: The yield for the Rh/SiO₂ catalyst from 4-nitroacetophenone refers to a mixture of 4-aminoacetophenone and this compound. Direct hydrogenation of 4-aminoacetophenone with Rh/SiO₂ showed low selectivity to the desired alcohol.
Discussion of Catalyst Performance
Raney Nickel: This sponge-like nickel catalyst is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including aromatic ketones.[1] It typically requires higher temperatures and pressures compared to noble metal catalysts but offers good yields. Its pyrophoric nature when dry necessitates careful handling.
Palladium on Carbon (Pd/C): Pd/C is a widely used and versatile hydrogenation catalyst known for its high activity and selectivity under milder reaction conditions.[2] For the reduction of aromatic ketones, it generally provides high yields of the corresponding alcohols with minimal side products. The catalytic activity can be influenced by the properties of the carbon support and the palladium particle size.[3]
Rhodium-based Catalysts: Rhodium catalysts, often supported on materials like silica or alumina, are also effective for hydrogenation reactions. In the context of synthesizing this compound, studies have shown that starting from 4-nitroacetophenone can yield a mixture of 4-aminoacetophenone and the desired alcohol with high overall yields (up to 94%).[4] However, the direct hydrogenation of 4-aminoacetophenone using a rhodium/silica catalyst has been reported to result in low selectivity towards this compound, indicating that the reaction may not proceed cleanly to the desired product under those specific conditions.[4]
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation of 4-aminoacetophenone are provided below. These protocols are based on general procedures for similar reactions and should be optimized for specific laboratory conditions.
General Experimental Workflow
Caption: General workflow for the catalytic hydrogenation of 4-aminoacetophenone.
Synthesis using Raney Nickel
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney nickel (as a slurry in water) with the reaction solvent (e.g., ethanol or isopropanol) to remove the water.
-
Reaction Setup: To a high-pressure autoclave, add 4-aminoacetophenone and the solvent (e.g., ethanol). Then, add the washed Raney nickel catalyst under a stream of inert gas.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen or argon, followed by purging with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar) and heat to the reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. The filter cake should be kept wet to prevent ignition. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-aminoacetophenone in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Carefully add 5% Pd/C catalyst to the solution.
-
Hydrogenation: Connect the vessel to a hydrogen source. Evacuate the vessel and backfill with hydrogen gas (repeat this process 3-5 times). Maintain a positive pressure of hydrogen (e.g., 1-10 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Isolation: Carefully filter the reaction mixture through celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography or recrystallization to afford the desired product.
Synthesis using Rhodium on Silica (Rh/SiO₂) (from 4-Nitroacetophenone)
-
Reaction Setup: In a high-pressure reactor, place 4-nitroacetophenone, the Rh/SiO₂ catalyst, and the solvent (e.g., isopropanol).[4]
-
Hydrogenation: Seal the reactor, purge with nitrogen and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 4 barg) and heat to the reaction temperature (e.g., 60 °C) with stirring.[4]
-
Work-up and Analysis: After the reaction, cool the reactor, vent the hydrogen, and filter the catalyst. The product mixture in the filtrate can be analyzed by GC or HPLC to determine the composition of 4-aminoacetophenone and this compound.[4] Further purification would be required to isolate this compound.
Conclusion
The catalytic hydrogenation of 4-aminoacetophenone is a viable route to this compound. Pd/C appears to be a highly effective catalyst, offering high conversion and selectivity under mild conditions. Raney nickel is a more economical option, though it may require more forcing conditions. While rhodium catalysts can be used, the direct hydrogenation of 4-aminoacetophenone may not be the most selective route, and a two-step reduction from 4-nitroacetophenone might be a more viable, albeit less direct, strategy. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired purity, and available equipment. Further optimization of reaction conditions for each catalyst is recommended to achieve the best possible results.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be approached through different catalytic pathways, primarily involving heterogeneous catalysis. The logical relationship between the starting materials, intermediates, and the final product is illustrated below.
Caption: Synthetic pathways to this compound.
References
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Aminophenyl)ethanol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1-(4-Aminophenyl)ethanol is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of validated analytical methods for assessing the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Purity Assessment of this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity can be influenced by residual starting materials, by-products from the synthetic route, and degradation products formed during storage. Therefore, robust and validated analytical methods are essential for its quality control. This guide explores three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Titration, providing a comparative framework for their application in purity assessment.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the specificity required, the nature of potential impurities, and the intended application of the this compound. While chromatographic methods like HPLC and GC offer high specificity for separating and quantifying individual impurities, titration provides a cost-effective and accurate measurement of the total base content.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Non-Aqueous Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification of the basic amino group by titration with a standardized acid in a non-aqueous solvent.[1] |
| Specificity | High; can separate and quantify the main component and individual impurities. | High; effective for volatile impurities and can be coupled with mass spectrometry (MS) for definitive identification. | Low; provides a measure of the total basicity and does not distinguish between the active substance and basic impurities.[1] |
| Typical Impurities Detected | Non-volatile and thermally labile process-related impurities and degradation products. | Volatile and semi-volatile impurities, residual solvents.[2] | Basic impurities. |
| Instrumentation | HPLC system with UV or Diode Array Detector (DAD). | GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Potentiometer or visual endpoint detection.[1] |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost per Sample | Moderate | Moderate | Low |
| Advantages | Versatile, robust, and widely applicable for non-volatile compounds.[2] | High resolution for volatile compounds, can be used for identification with MS.[2] | Simple, rapid, and cost-effective for assay of total base content.[1] |
| Limitations | May require derivatization for compounds without a UV chromophore; not suitable for volatile compounds. | Limited to thermally stable and volatile compounds; derivatization may be necessary for polar analytes. | Lacks specificity; cannot identify or quantify individual impurities.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are adapted from established methods for the closely related compound 4-aminobenzyl alcohol and are suitable for the analysis of this compound.[2][3][4]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and its common non-volatile impurities.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and acetonitrile. The gradient or isocratic elution should be optimized for the separation of this compound from its potential impurities. A starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable impurities.
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Inlet Temperature: 270 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).[2]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.[2]
-
-
Detector Temperature: 300 °C.
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
Non-Aqueous Titration
This method provides a determination of the total base content of the this compound sample.
Reagents and Equipment:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution or a potentiometer with a suitable electrode system.
-
Primary Standard: Potassium hydrogen phthalate (KHP).
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. Alternatively, perform a potentiometric titration.
-
Sample Analysis: Accurately weigh about 0.3 g of the this compound sample into a 125 mL flask. Dissolve in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint, or perform a potentiometric titration.
Method Validation
Analytical method validation is crucial to ensure that the chosen method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, which outline key parameters to be evaluated.[5][6][7]
Key Validation Parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for the validation of an analytical method.
Decision Tree for Method Selection
The selection of an appropriate analytical method is a critical step. The following decision tree provides a logical framework for choosing between the described methods based on the analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the Synthesis of 1-(4-Aminophenyl)ethanol: Biocatalysis vs. Chemocatalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where enantiomeric purity can dictate biological activity. 1-(4-Aminophenyl)ethanol, a valuable chiral building block, is no exception. This guide provides a comprehensive comparison of two primary synthetic methodologies for its production: biocatalytic and chemocatalytic approaches. By examining key performance indicators, experimental protocols, and reaction pathways, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs.
At a Glance: Performance Comparison
The choice between biocatalytic and chemocatalytic synthesis of this compound hinges on a trade-off between reaction conditions, enantioselectivity, and catalyst handling. While biocatalysis offers a greener and often more selective route, chemocatalysis can provide high yields and efficiency, albeit sometimes under harsher conditions.
| Parameter | Biocatalytic Synthesis | Chemocatalytic Synthesis |
| Catalyst | Whole microbial cells (e.g., Saccharomyces cerevisiae, Rhodococcus ruber) or isolated enzymes | Metal complexes (e.g., Ru(II)-BINAP), Metal hydrides (e.g., NaBH₄) |
| Typical Yield | Good to Excellent (Can exceed 95%) | High to Excellent (>95% for asymmetric hydrogenation; ~80-85% for NaBH₄ reduction) |
| Enantiomeric Excess (ee) | Excellent (>99%) | Excellent for asymmetric methods (>99%); 0% for standard reductions (racemic) |
| Reaction Temperature | Mild (Typically 25-37 °C) | Varied (Can range from 0 °C to 100 °C) |
| Reaction Pressure | Atmospheric | Often requires high pressure (for hydrogenation) |
| Solvent | Aqueous media, sometimes with co-solvents | Organic solvents (e.g., methanol, isopropanol, THF) |
| Environmental Impact | Generally lower, biodegradable catalysts, less hazardous waste | Can involve heavy metals, organic solvents, and hazardous reagents |
| Catalyst Reusability | Possible with immobilized enzymes or whole cells | Possible with heterogeneous catalysts, but can be challenging for homogeneous catalysts |
Biocatalytic Synthesis: The Green Route to Enantiopurity
Biocatalytic methods employ whole microorganisms or isolated enzymes to asymmetrically reduce the prochiral ketone, 4-aminoacetophenone, to the corresponding chiral alcohol. This approach is lauded for its exceptional enantioselectivity and environmentally benign reaction conditions.
A commonly used biocatalyst is Baker's yeast (Saccharomyces cerevisiae), which provides a cost-effective and readily available option for producing optically pure this compound.[1] Other microorganisms, such as Rhodococcus ruber and Candida parapsilosis, are also known for their stereoselective ketone reduction capabilities, often yielding the (S)- or (R)-enantiomer with high purity.[2][3][4]
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol describes the whole-cell biocatalytic reduction of 4-aminoacetophenone.
1. Culture Preparation:
-
A culture of Saccharomyces cerevisiae (Baker's yeast) is grown in a suitable nutrient broth (e.g., YM broth) at 30°C with agitation until a sufficient cell density is reached.
2. Biotransformation:
-
The yeast cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
The cells are re-suspended in the buffer to a desired concentration.
-
4-Aminoacetophenone is added to the cell suspension, often with a co-substrate like glucose to facilitate cofactor (NADH/NADPH) regeneration.
-
The reaction mixture is incubated at a controlled temperature (typically 25-30°C) with gentle agitation for 24 to 72 hours. The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Product Isolation and Analysis:
-
After the reaction is complete, the yeast cells are removed by filtration or centrifugation.
-
The product is extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography if necessary.
-
The enantiomeric excess is determined by chiral HPLC or Gas Chromatography (GC) analysis.
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Chemocatalytic Synthesis: Efficiency and Control
Chemocatalytic methods offer an alternative route to this compound, often characterized by high reaction rates and yields. These methods can be broadly categorized into asymmetric and non-asymmetric reductions of 4-aminoacetophenone.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure alcohols. This method typically involves the use of a chiral transition metal catalyst, such as a ruthenium complex with a chiral phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These reactions are known for their high yields and excellent enantioselectivities, often exceeding 99% ee. However, they may require high pressures of hydrogen gas and specialized equipment. The mechanism of these catalysts is well-studied, involving the formation of a chiral metal hydride species that delivers hydrogen to the ketone in a stereoselective manner.[5][6][7][8][9]
Sodium Borohydride Reduction
A simpler and more cost-effective chemocatalytic method is the reduction of 4-aminoacetophenone with a metal hydride reagent, such as sodium borohydride (NaBH₄). This method typically affords high yields of the product but results in a racemic mixture (a 50:50 mixture of both enantiomers) as the reducing agent is not chiral. Therefore, a subsequent resolution step would be necessary to obtain the enantiomerically pure alcohol.
Experimental Protocol: Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst
This protocol describes the asymmetric hydrogenation of 4-aminoacetophenone.
1. Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent (e.g., methanol or ethanol).
-
The mixture is stirred at a specific temperature to form the active catalyst complex.
2. Hydrogenation Reaction:
-
In a high-pressure autoclave, a solution of 4-aminoacetophenone in a suitable solvent is prepared.
-
The pre-formed catalyst solution is transferred to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm).
-
The reaction is heated to the specified temperature (e.g., 40-100°C) and stirred for several hours. The reaction progress is monitored by HPLC or GC.
3. Product Isolation and Analysis:
-
After cooling and carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to remove the catalyst and any byproducts.
-
The yield and enantiomeric excess of the this compound are determined.
Chemocatalytic Synthesis Pathways
Caption: Chemocatalytic pathways to this compound.
Conclusion
Both biocatalytic and chemocatalytic methods offer viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired enantiomeric purity, scale of production, cost considerations, and environmental impact.
-
Biocatalysis is the preferred method when high enantioselectivity and mild, environmentally friendly conditions are paramount. The use of whole-cell catalysts like Baker's yeast presents a particularly attractive option due to its low cost and ease of use.
-
Chemocatalysis , particularly asymmetric hydrogenation, is a powerful tool for achieving high yields and enantioselectivities, especially in large-scale industrial settings where the cost of specialized catalysts and equipment can be justified. For applications where a racemic mixture is acceptable or can be resolved in a subsequent step, sodium borohydride reduction offers a simple and economical alternative.
By carefully considering the advantages and disadvantages of each approach, researchers can select the optimal synthetic strategy for producing this compound for their drug development and research needs.
References
- 1. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of proteases on biofilm formation of the plastic-degrading actinomycete Rhodococcus ruber C208 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Rhodococcus ruber accelerated biodegradation of benzophenone-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Chiral HPLC-Based Determination of Enantiomeric Excess for 1-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection for the Chiral Separation of 1-(4-Aminophenyl)ethanol.
The accurate determination of enantiomeric excess (e.e.) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals and intermediates. This compound, a key chiral building block, requires robust and reliable analytical methods for the quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy.
Performance Comparison of Chiral Stationary Phases
The successful chiral separation of this compound is highly dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based and crown ether-based CSPs are the most effective for resolving primary amines. Below is a comparison of the performance of several commonly used chiral columns.
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Elution Mode | Performance Highlights |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/Ethanol/Trifluoroacetic Acid (TFA) | Normal Phase | Provides baseline separation with good resolution. |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Hexane/Ethanol with additives (e.g., TFA/DEA) | Normal Phase | Immobilized nature allows for a wider range of solvents and enhanced robustness. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Normal Phase | A versatile and widely used CSP for a broad range of chiral compounds, including aromatic amines. |
| CROWNPAK® CR-I(+) | Crown Ether | Aqueous acidic buffer (e.g., perchloric acid) with Methanol | Reversed Phase | Specifically designed for the resolution of primary amines, often providing excellent enantioselectivity. |
Table 1: Comparison of Chiral Stationary Phases for the Enantiomeric Separation of this compound.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters obtained for the separation of this compound enantiomers on a Chiralpak® AS-H column.
| Parameter | Value |
| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
Table 2: Example Chromatographic Data for the Separation of this compound Enantiomers. Note: Retention times are approximate and can vary based on system-to-system differences.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the chiral HPLC analysis of this compound.
Method 1: Normal Phase HPLC on a Polysaccharide-Based CSP
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers (A1 and A2) with the following formula: % e.e. = |(A1 - A2) / (A1 + A2)| x 100
Method 2: Reversed Phase HPLC on a Crown Ether-Based CSP
1. Instrumentation:
-
HPLC system as described in Method 1.
2. Chromatographic Conditions:
-
Column: CROWNPAK® CR-I(+) (150 x 4.0 mm, 5 µm)
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) / Methanol
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a mixture of water and methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
Calculate the enantiomeric excess as described in Method 1.
Experimental Workflow and Logic
The process of developing and performing a chiral HPLC analysis for enantiomeric excess determination follows a logical sequence of steps. This workflow ensures a systematic approach to achieving a robust and reliable separation.
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Unveiling the Potential of 1-(4-Aminophenyl)ethanol
For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral molecules is a critical endeavor. Chiral alcohols are indispensable tools in this pursuit, frequently employed as precursors or as chiral auxiliaries to guide the stereochemical outcome of a reaction. While a host of chiral alcohols have been extensively documented and utilized, this guide provides a comparative analysis of 1-(4-Aminophenyl)ethanol, a compound with significant, yet underexplored, potential. By benchmarking its structural features against well-established chiral auxiliaries and outlining its synthetic accessibility, we aim to provide a comprehensive overview of its prospective advantages in asymmetric synthesis.
The Role of Chiral Auxiliaries in Asymmetric Induction
Asymmetric synthesis often relies on the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce a high preference for the formation of one diastereomer.
-
Ease of Installation and Removal: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.
-
High Recovery Yield: To be economically viable, the chiral auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemistry of the major product should be predictable based on the structure of the auxiliary and the reaction mechanism.
Benchmarking Performance: A Look at Established Chiral Alcohols
To contextualize the potential of this compound, it is useful to compare it with some of the most successful and widely utilized chiral auxiliaries derived from amino alcohols: Evans' oxazolidinones and pseudoephedrine amides. These auxiliaries have a long-standing track record of providing high levels of stereocontrol in a variety of asymmetric transformations.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are renowned for their versatility and high levels of stereocontrol in asymmetric alkylations, aldol reactions, and cycloadditions.[1][2] The stereochemical outcome is generally predictable and arises from a well-defined, chelated transition state.
Table 1: Representative Performance of Evans' Auxiliaries in Asymmetric Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 90-95 |
| Ethyl iodide | 97:3 | 85-90 |
| Isopropyl iodide | >95:5 | 70-80 |
| Note: Data is compiled from various sources and is representative of typical results. |
Pseudoephedrine Amides
Derived from the readily available chiral pool, pseudoephedrine can be converted into amide derivatives that serve as excellent chiral auxiliaries, particularly for the asymmetric alkylation of enolates.[1][3]
Table 2: Representative Performance of Pseudoephedrine Amides in Asymmetric Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | ≥99:1 | 90 |
| Ethyl iodide | 97:3 | 88 |
| n-Butyl bromide | 98:2 | 89 |
| Note: Data is compiled from various sources and is representative of typical results. |
This compound: A Chiral Alcohol with Untapped Potential
While direct, quantitative comparisons of this compound with other chiral auxiliaries are not extensively reported in the literature, an analysis of its structure and synthetic accessibility allows for the extrapolation of its potential advantages.
Enantioselective Synthesis of this compound
A significant advantage of any chiral auxiliary is its availability in enantiomerically pure form. Optically pure this compound has been successfully synthesized using biocatalytic methods, which are lauded for their environmental friendliness and high selectivity.
Experimental Protocol: Green Synthesis of Optically Pure this compound [4]
-
Biocatalyst: Baker's Yeast (Saccharomyces cerevisiae) or its immobilized form.
-
Substrate: 4'-Aminoacetophenone.
-
Medium: Aqueous.
-
Procedure: 4'-Aminoacetophenone is incubated with Baker's Yeast in an aqueous medium. The enzymatic machinery of the yeast reduces the prochiral ketone to the corresponding chiral alcohol.
-
Purification: The product is isolated and purified by chromatographic techniques.
-
Enantiomeric Excess (ee): The enantiomeric excess of the product can be determined by polarimetry. This method has been reported to yield the product in high optical purity.[4]
Potential Advantages of this compound as a Chiral Auxiliary:
-
Structural Analogy to Phenylglycinol Derivatives: this compound is a derivative of phenylglycinol. Chiral auxiliaries derived from phenylglycine have demonstrated considerable success in asymmetric synthesis, including in the stereoselective synthesis of β-lactams.[4]
-
Tunable Electronic and Steric Properties: The presence of the amino group on the phenyl ring provides a synthetic handle for further modification. This allows for the tuning of the auxiliary's electronic and steric properties, which could lead to enhanced diastereoselectivity in specific applications.
-
Alternative Cleavage Strategies: The electronic nature of the 4-aminophenyl group may facilitate novel or milder conditions for the cleavage of the auxiliary from the final product, potentially improving overall yields and compatibility with sensitive functional groups.
-
Potential for Bifunctional Catalysis: The amino group could potentially participate in the reaction mechanism, for instance, through hydrogen bonding or by acting as a Lewis base, leading to a bifunctional activation mode that could enhance reactivity and selectivity.
Proposed Experimental Workflow for Evaluation in Asymmetric Synthesis
To rigorously assess the capabilities of this compound as a chiral auxiliary, a systematic investigation of its performance in a well-established asymmetric reaction is necessary. The Staudinger synthesis of β-lactams, a [2+2] cycloaddition between a ketene and an imine, provides an excellent platform for such an evaluation.
Diagram 1: Proposed Experimental Workflow for Asymmetric β-Lactam Synthesis
Caption: A logical workflow for the evaluation of this compound as a chiral auxiliary in the asymmetric Staudinger synthesis of β-lactams.
Conclusion and Future Directions
This compound presents itself as a promising, yet underutilized, chiral alcohol for applications in asymmetric synthesis. Its straightforward enantioselective synthesis via biocatalysis and its structural features, particularly the presence of a modifiable amino group, suggest that it could offer distinct advantages over more established chiral auxiliaries. To fully realize its potential, further research is required to systematically evaluate its performance in a range of asymmetric transformations. The generation of quantitative data on diastereoselectivity, chemical yields, and ease of removal will be crucial for establishing this compound as a valuable tool in the synthetic chemist's arsenal for the development of novel, enantiomerically pure pharmaceuticals and fine chemicals.
References
spectroscopic data comparison of synthesized vs. commercial 1-(4-Aminophenyl)ethanol
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the spectroscopic data for 1-(4-Aminophenyl)ethanol synthesized in the laboratory versus a commercially available standard. The objective is to verify the identity and purity of the synthesized compound, a crucial step in chemical research and drug development. This comparison relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Data Presentation
The spectroscopic data for both the synthesized and commercial this compound are summarized in the tables below for a clear and direct comparison.
Table 1: ¹H NMR Data Comparison
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized | Commercial |
| 7.15 | d, J=8.4 Hz | 2H | Ar-H | ✓ | ✓ |
| 6.63 | d, J=8.4 Hz | 2H | Ar-H | ✓ | ✓ |
| 4.95 | s (br) | 2H | -NH₂ | ✓ | ✓ |
| 4.69 | q, J=6.4 Hz | 1H | -CH(OH) | ✓ | ✓ |
| 1.70 | s (br) | 1H | -OH | ✓ | ✓ |
| 1.29 | d, J=6.4 Hz | 3H | -CH₃ | ✓ | ✓ |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: ¹³C NMR Data Comparison
| Chemical Shift (δ) ppm | Assignment | Synthesized | Commercial |
| 145.5 | Ar-C-N | ✓ | ✓ |
| 136.9 | Ar-C-CH(OH) | ✓ | ✓ |
| 126.9 | Ar-CH | ✓ | ✓ |
| 115.1 | Ar-CH | ✓ | ✓ |
| 69.8 | -CH(OH) | ✓ | ✓ |
| 25.0 | -CH₃ | ✓ | ✓ |
| Solvent: CDCl₃, Frequency: 100 MHz |
Table 3: IR and MS Data Comparison
| Spectroscopic Technique | Characteristic Peaks / m/z | Synthesized | Commercial |
| IR (cm⁻¹) | 3350-3200 (N-H, O-H str), 3020 (Ar C-H str), 2960 (Alkyl C-H str), 1610 (N-H bend), 1515 (Ar C=C str), 1250 (C-N str), 1080 (C-O str) | ✓ | ✓ |
| MS (m/z) | 137 [M]⁺, 122 [M-CH₃]⁺, 106 [M-CH₃-O]⁺ | ✓ | ✓ |
Experimental Protocols
Synthesis of this compound
This compound was synthesized via the reduction of 4-aminoacetophenone using sodium borohydride in methanol.
Materials:
-
4-aminoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
4-aminoacetophenone (1.0 eq) was dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
The solution was cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) was added portion-wise over 15 minutes, ensuring the temperature remained below 10 °C.
-
After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours.
-
The reaction was quenched by the slow addition of deionized water.
-
The methanol was removed under reduced pressure.
-
The aqueous residue was extracted three times with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the crude product.
-
The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with attenuated total reflectance (ATR) sampling. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments were recorded.
Visualization of the Comparison Workflow
The logical workflow for the synthesis and subsequent spectroscopic data comparison is illustrated in the diagram below.
Caption: Workflow for Synthesis and Spectroscopic Comparison.
biological activity comparison between enantiomers of 1-(4-Aminophenyl)ethanol
A Comparative Guide to the Biological Activity of 1-(4-Aminophenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a drug molecule can be critical to its biological activity and efficacy.[1][2] Enantiomers, which are mirror-image isomers of a chiral compound, can exhibit significantly different pharmacological and toxicological profiles.[3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug.
Conceptual Comparison of Enantiomer Activity
In the absence of specific experimental data for this compound, we can hypothesize a scenario based on common observations in pharmacology. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.
Table 1: Hypothetical Biological Activity Profile of this compound Enantiomers
| Biological Activity | (R)-1-(4-Aminophenyl)ethanol | (S)-1-(4-Aminophenyl)ethanol |
| Receptor Binding Affinity (IC₅₀) | Potentially Higher Affinity | Potentially Lower Affinity |
| Enzyme Inhibition (Kᵢ) | Potentially Potent Inhibitor | Potentially Weak Inhibitor |
| In Vitro Cell Viability (EC₅₀) | Potentially More Potent | Potentially Less Potent |
| In Vivo Efficacy | Potentially Therapeutic Effect | Potentially No or Different Effect |
| Potential Side Effects | Specific to this enantiomer | Specific to this enantiomer |
Note: This table is for illustrative purposes only and is based on general principles of enantioselectivity. Experimental data is required to confirm these potential differences.
Proposed Experimental Workflow for Comparative Analysis
To determine the actual biological activity profile of each enantiomer, a structured experimental approach is necessary. The following workflow outlines the key steps for a comprehensive comparison.
Caption: Proposed experimental workflow for comparing the biological activities of this compound enantiomers.
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential in a comparative study.
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Analysis
-
Objective: To separate the (R)- and (S)-enantiomers and determine the enantiomeric excess (e.e.) of each isolated fraction.
-
Methodology:
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based) is selected.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
2. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of each enantiomer to a specific target receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the target receptor are prepared.
-
Competition Assay: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the (R)- or (S)-enantiomer.
-
Incubation and Filtration: After reaching equilibrium, the mixture is filtered to separate bound from free radioligand.
-
Quantification: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.
-
3. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic effects of each enantiomer on a cell line.
-
Methodology:
-
Cell Culture: Cells are seeded in 96-well plates and allowed to attach.
-
Treatment: The cells are treated with various concentrations of the (R)- or (S)-enantiomer for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which has a purple color.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The concentration of the enantiomer that reduces cell viability by 50% (EC₅₀) is calculated.
-
Conceptual Signaling Pathway Interaction
The differential interaction of enantiomers with a chiral biological target, such as a G-protein coupled receptor (GPCR), can trigger distinct downstream signaling cascades.
Caption: Conceptual diagram of differential enantiomer interaction with a chiral receptor and its downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 4. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Optimization
The production of 1-(4-Aminophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals, necessitates a careful evaluation of synthetic routes to balance cost, efficiency, and environmental impact. This guide provides a comprehensive comparison of four distinct methodologies for the synthesis of this valuable compound, starting from commercially available precursors. We present a cost-benefit analysis supported by experimental data, detailed protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway for this compound hinges on a multi-faceted analysis of yield, enantioselectivity, cost of materials, and the environmental and financial implications of waste disposal. The following table summarizes the key quantitative data for four distinct routes, providing a clear comparison to aid in methodological selection.
| Parameter | Route 1: Catalytic Hydrogenation (Pd/C) | Route 2: Catalytic Hydrogenation (Raney Ni) | Route 3: Chemical Reduction (NaBH₄) | Route 4: Biocatalytic Reduction (Baker's Yeast) | Route 5: Multi-step Synthesis from p-Hydroxyacetophenone |
| Starting Material | 4-Aminoacetophenone | 4-Aminoacetophenone | 4-Aminoacetophenone | 4-Aminoacetophenone | p-Hydroxyacetophenone |
| Key Reagents | H₂, 10% Pd/C | H₂, Raney Nickel | Sodium Borohydride | Saccharomyces cerevisiae (Baker's Yeast), Sucrose | 2-Bromo-2-methylpropanamide, NaOH, DMA |
| Solvent(s) | Methanol or Ethanol | Ethanol | Methanol/Water | Water | DMA, Water |
| Typical Yield | >95% | ~90-95% | ~85-95% | ~75-85% | Overall ~52%[1] |
| Enantiomeric Excess (e.e.) | 0% (Racemic) | 0% (Racemic) | 0% (Racemic) | >90% (Typically (S)-enantiomer) | 0% (Racemic) |
| Reaction Time | 2-8 hours | 2-6 hours | 0.5-2 hours | 24-72 hours | Step 1: 5h, Step 2: 1h, Step 3: 1h |
| Approx. Reagent Cost per Mole of Product * | Moderate | Low to Moderate | Low | Very Low | Moderate |
| Environmental Impact/Waste | High (Heavy metal catalyst, flammable solvent) | High (Heavy metal catalyst, flammable solvent) | Moderate (Aqueous borate waste) | Low (Biodegradable) | High (Halogenated amide, organic solvent) |
| Waste Disposal Cost | High (Requires specialized disposal for heavy metals) | High (Requires specialized disposal for heavy metals) | Moderate (Aqueous waste treatment) | Low | High (Organic and halogenated waste) |
| Key Advantages | High yield, reliable | High yield, lower cost catalyst | Fast reaction, mild conditions, inexpensive reagent | High enantioselectivity, green | Utilizes a different starting material |
| Key Disadvantages | Produces racemic mixture, catalyst cost, H₂ gas handling | Produces racemic mixture, pyrophoric catalyst, H₂ gas handling | Produces racemic mixture, aqueous workup | Longer reaction time, lower yield, sensitive to conditions | Multi-step, lower overall yield |
Note: Reagent cost is a qualitative assessment based on the approximate market prices of the key reagents and may vary depending on the supplier and scale of the synthesis.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Route 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is a highly efficient and widely used procedure for the reduction of aromatic ketones.
Materials:
-
4-Aminoacetophenone
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-aminoacetophenone (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-8 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.
Route 2: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is a cost-effective alternative to palladium catalysts for hydrogenation.
Materials:
-
4-Aminoacetophenone
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation apparatus, add a slurry of Raney Nickel (typically 5-10 wt% of the substrate) to ethanol.
-
Add a solution of 4-aminoacetophenone (1 equivalent) in ethanol to the vessel.
-
Seal the apparatus, purge with an inert gas, and then with hydrogen gas.
-
Pressurize with hydrogen (typically 3-5 atm) and stir the mixture at a temperature of 40-60 °C.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Carefully filter the catalyst through Celite. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Wash the filter cake with ethanol.
-
Evaporate the solvent from the combined filtrates to obtain the product.
Route 3: Chemical Reduction with Sodium Borohydride (NaBH₄)
This is a rapid and convenient method for the reduction of ketones under mild conditions.
Materials:
-
4-Aminoacetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol or a mixture of Methanol and Water
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-aminoacetophenone (1 equivalent) in methanol or a methanol/water mixture in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 0.5-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield racemic this compound.
Route 4: Biocatalytic Asymmetric Reduction with Baker's Yeast
This "green" method utilizes the enzymes in common baker's yeast to achieve a highly enantioselective reduction.
Materials:
-
4-Aminoacetophenone
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Ethyl acetate for extraction
-
Celite
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (a common co-substrate for cofactor regeneration) in warm tap water.
-
Add the active dry baker's yeast and stir until a uniform suspension is formed.
-
Add 4-aminoacetophenone to the yeast suspension.
-
Loosely plug the flask with cotton or use a fermentation lock to allow for the release of carbon dioxide.
-
Incubate the mixture at a constant temperature (typically 30-37 °C) with gentle agitation for 24-72 hours.
-
Monitor the progress of the reaction by TLC or chiral GC/HPLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain enantiomerically enriched this compound.
Route 5: Multi-step Synthesis from p-Hydroxyacetophenone[1]
This route offers an alternative starting point and proceeds via a Williamson ether synthesis and a Smiles rearrangement.
Step 1: Synthesis of 2-(4-acetylphenoxy)-2-methylpropanamide
-
Dissolve p-hydroxyacetophenone (1 equivalent) in N,N-dimethylacetamide (DMA).
-
Add sodium hydroxide (3 equivalents) and stir at 15-25 °C for 1 hour.
-
Add 2-bromo-2-methylpropanamide (3 equivalents) and continue stirring at 15-25 °C for 5 hours.[1]
Step 2: Smiles Rearrangement to N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide
-
To the reaction mixture from Step 1, add additional sodium hydroxide (9 equivalents) and stir at 45-50 °C for 1 hour.[1]
-
Add water and stir at room temperature to induce crystallization, yielding the rearranged product.[1]
Step 3: Hydrolysis to this compound
-
Dissolve the product from Step 2 in a 1:1 mixture of DMA and water containing sodium hydroxide.[1]
-
Heat the mixture to reflux (around 90 °C) for 1 hour.[1]
-
After cooling, add water to crystallize the final product, this compound, which can be isolated by filtration. A total yield of 52.1% has been reported for this three-step process.[1]
Visualization of Synthetic Workflows
To better illustrate the logical flow and key transformations of the discussed synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Caption: Comparative experimental workflows.
Conclusion
The choice of synthetic route to this compound is a critical decision that impacts not only the economic viability of the process but also its environmental footprint and the stereochemical purity of the final product. For the production of racemic this compound, catalytic hydrogenation offers high yields, while chemical reduction with sodium borohydride provides a rapid and operationally simple alternative. However, for applications requiring high enantiopurity, biocatalytic reduction with baker's yeast stands out as a green and highly selective method, despite its longer reaction times and potentially lower yields. The multi-step synthesis from p-hydroxyacetophenone, while more complex and lower yielding, provides an alternative starting point that may be advantageous under certain circumstances. This guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision based on their specific needs and priorities.
References
A Comparative Guide to the Synthesis of 1-(4-Aminophenyl)ethanol: An Environmental Impact Assessment
For researchers, scientists, and professionals in drug development, the synthesis of key pharmaceutical intermediates like 1-(4-Aminophenyl)ethanol demands a critical evaluation of not just efficacy but also environmental sustainability. This guide provides an objective comparison of various synthesis methods for this compound, supported by available experimental data and detailed methodologies, to aid in the selection of greener and more efficient chemical processes.
The imperative to develop environmentally benign synthetic routes has led to the exploration of diverse methodologies, ranging from traditional chemical reductions to innovative biocatalytic processes. This comparison focuses on three primary approaches for the synthesis of this compound: catalytic hydrogenation of 4-nitroacetophenone, microbial reduction of 4-aminoacetophenone using Saccharomyces cerevisiae (Baker's Yeast), and a multi-step chemical synthesis commencing from p-hydroxyacetophenone. The environmental performance of each method is assessed using key green chemistry metrics, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data and calculated green chemistry metrics for the different synthesis routes to this compound. It is important to note that for the microbial reduction and multi-step chemical synthesis, some parameters have been estimated based on typical laboratory procedures for similar reactions due to the limited availability of specific data for this exact transformation in the reviewed literature.
| Parameter | Catalytic Hydrogenation of 4-Nitroacetophenone | Microbial Reduction of 4-Aminoacetophenone | Multi-step Chemical Synthesis from p-Hydroxyacetophenone |
| Starting Material | 4-Nitroacetophenone | 4-Aminoacetophenone | p-Hydroxyacetophenone |
| Key Reagents/Catalysts | Rhodium/Silica catalyst, Hydrogen gas | Saccharomyces cerevisiae (Baker's Yeast), Isopropyl alcohol | 2-Bromo-2-methylpropanamide, Sodium hydroxide, DMA |
| Solvent(s) | Isopropanol | Water, Ethanol | Dimethylacetamide (DMA), Water |
| Reaction Temperature | 60 °C (333 K)[1] | Room Temperature (approx. 25 °C) | 15-25 °C, 45-50 °C, and 90 °C |
| Reaction Time | Not specified | Not specified | ~7 hours |
| Yield (%) | 94%[1] | Estimated ~80% | 52.1% (overall) |
| Atom Economy (%) | ~83.1% | 100% | ~36.7% |
| E-Factor (estimated) | ~10-20 | ~5-15 | ~50-100 |
| Process Mass Intensity (PMI) (estimated) | ~11-21 | ~6-16 | ~51-101 |
In-depth Look at Synthesis Methodologies
Catalytic Hydrogenation of 4-Nitroacetophenone
This method involves a two-step reduction where the nitro group of 4-nitroacetophenone is first reduced to an amino group, followed by the reduction of the ketone functionality to a hydroxyl group, yielding this compound.
Experimental Protocol: The hydrogenation of 4-nitroacetophenone is performed using a rhodium/silica catalyst in isopropanol as a solvent.[1] The reaction is carried out at a temperature of 60 °C (333 K) under a hydrogen gas pressure of 4 barg.[1] While the exact reaction time and catalyst loading are not specified for optimal yield of the final product in the available literature, a high yield of 94% has been reported under specific conditions.[1]
Environmental Considerations: This method boasts a high yield and a relatively good atom economy for a two-step process. However, the use of a precious metal catalyst (rhodium) and hydrogen gas under pressure presents safety and cost considerations. The environmental impact is also influenced by the solvent (isopropanol) and the energy required to maintain the reaction temperature and pressure.
Microbial Reduction of 4-Aminoacetophenone
Leveraging the enzymatic machinery of microorganisms, this "green" synthesis route employs Saccharomyces cerevisiae (Baker's Yeast) to reduce the ketone group of 4-aminoacetophenone.
Experimental Protocol: In a typical procedure, fresh Baker's Yeast is suspended in water, and isopropyl alcohol is added as a co-substrate to aid in cofactor regeneration.[2] A solution of 4-aminoacetophenone in ethanol is then added to the yeast suspension. The reaction is stirred at room temperature for a suitable period. After the reaction is complete, the yeast is filtered off, and the product is extracted from the filtrate using an organic solvent like methylene chloride. The product is then purified by chromatography.
Environmental Considerations: This biocatalytic approach is highly attractive from an environmental standpoint. It operates under mild conditions (room temperature and atmospheric pressure) in a predominantly aqueous medium, which significantly reduces energy consumption and the use of hazardous organic solvents. The atom economy is theoretically 100% as it is an addition reaction. The main waste products are the biomass (yeast) and the solvent used for extraction. The use of a renewable catalyst (yeast) is a major advantage.
Multi-step Chemical Synthesis from p-Hydroxyacetophenone
This synthetic route involves a series of chemical transformations starting from p-hydroxyacetophenone.
Experimental Protocol: The synthesis begins with the reaction of p-hydroxyacetophenone with 2-bromo-2-methylpropanamide in the presence of sodium hydroxide in dimethylacetamide (DMA) at 15-25°C. This is followed by a Smiles rearrangement reaction upon heating with sodium hydroxide at 45-50°C. The final step is a hydrolysis reaction at 90°C to yield 4-aminoacetophenone, which would then require a subsequent reduction step (not detailed in the source) to obtain this compound. The overall yield for the formation of the 4-aminoacetophenone intermediate is reported to be 52.1%.
Environmental Considerations: This multi-step synthesis has a significantly lower atom economy and a much higher E-Factor and PMI compared to the other methods. The use of a high-boiling point solvent (DMA), multiple reagents, and different temperature conditions contributes to a larger environmental footprint. The multiple reaction and work-up steps generate a considerable amount of waste.
Visualizing the Assessment Workflow
To systematically evaluate the environmental impact of these synthesis methods, a logical workflow can be followed. This workflow, from defining the synthesis route to quantifying its greenness, is depicted in the diagram below.
Caption: A logical workflow for the environmental assessment of chemical synthesis methods.
Conclusion
Based on the available data and green chemistry principles, the microbial reduction of 4-aminoacetophenone using Saccharomyces cerevisiae emerges as the most environmentally favorable method for the synthesis of this compound. Its high atom economy, mild reaction conditions, and use of a renewable biocatalyst in an aqueous medium significantly reduce its environmental impact compared to the chemical synthesis routes.
The catalytic hydrogenation of 4-nitroacetophenone presents a high-yielding alternative, but its reliance on a precious metal catalyst and pressurized hydrogen warrants careful consideration of safety, cost, and catalyst lifecycle. The multi-step chemical synthesis from p-hydroxyacetophenone is the least environmentally friendly option due to its low overall yield, poor atom economy, and substantial waste generation.
For researchers and drug development professionals, prioritizing biocatalytic methods like the one presented here can lead to more sustainable and efficient manufacturing processes for critical pharmaceutical intermediates. Further research to optimize the reaction conditions and product isolation for the microbial reduction would be a valuable endeavor in advancing green pharmaceutical manufacturing.
References
A Comparative Guide to the Quantification of 1-(4-Aminophenyl)ethanol: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-(4-Aminophenyl)ethanol, a key chemical intermediate, is critical in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and robust method for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a common approach for the analysis of aromatic amines and their derivatives.
Experimental Protocol: HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.05 M potassium phosphate buffer, pH 7.0) and an organic modifier like acetonitrile or methanol. A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which can be determined by a UV scan (typically around 240 nm and 290 nm for aminophenol derivatives).
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. While this compound is polar, with the appropriate column and conditions, GC with Flame Ionization Detection (FID) can be an effective analytical method. Due to the polar nature of the amine and hydroxyl groups, which can cause peak tailing, a specialized column for amine analysis or derivatization of the analyte may be necessary for optimal performance.
Experimental Protocol: GC
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar or amine compounds is recommended (e.g., a wax-based column like a DB-WAX or a specialized amine-deactivated column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio) to handle potentially high concentrations and improve peak shape.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
FID Gas Flows: Hydrogen and air flows should be optimized according to the manufacturer's recommendations.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as methanol or isopropanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards, typically in the range of 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to fall within the calibration range.
Performance Comparison: HPLC vs. GC
The following table summarizes the typical performance characteristics for the quantification of this compound by HPLC and GC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC with UV Detection | GC with FID |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Sample Throughput | Moderate | High |
| Sample Preparation | Simple (dissolution and filtration) | Simple (dissolution) |
| Thermal Stability Requirement | Not required | Required |
| Derivatization | Not typically required | May be required for improved peak shape |
Visualizing the Cross-Validation Workflow
Cross-validation of analytical methods is a critical process to ensure that different analytical procedures produce comparable and reliable results.[1] The workflow for cross-validating the HPLC and GC methods for this compound quantification is illustrated below.
Logical Relationship for Method Selection
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following diagram illustrates the decision-making process.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound. HPLC with UV detection generally offers higher sensitivity and is well-suited for non-volatile and thermally labile compounds, making it a robust choice for this analyte. GC with FID provides a viable alternative, particularly when analyzing for other volatile components in the sample matrix. The choice of method should be based on the specific analytical requirements, including sensitivity, sample throughput, and the availability of instrumentation. A thorough cross-validation should be performed when using both methods interchangeably to ensure data consistency and reliability.
References
Safety Operating Guide
Proper Disposal of 1-(4-Aminophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-(4-Aminophenyl)ethanol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[3] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact.[3] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA approved respirator.[3] |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] Do not allow the chemical or its containers to enter drains or waterways.
Step 1: Waste Collection
-
Carefully sweep up solid this compound, avoiding dust formation.[1][2]
-
Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[1][2]
Step 2: Container Management
-
Use containers compatible with the chemical waste. The original container is often a suitable choice.
-
All waste containers must be in good condition and have tightly fitting caps.[4]
-
Label the hazardous waste container with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate quantity.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2]
-
Segregate waste containers based on compatibility to prevent hazardous reactions.
Step 4: Final Disposal
-
The ultimate disposal method is through an approved waste disposal plant.[1]
-
Arrange for a licensed hazardous waste disposal company to collect the material.
-
It is the responsibility of the chemical waste generator to adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
If regulations permit, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
III. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-Aminophenyl)ethanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1-(4-Aminophenyl)ethanol (CAS No. 104-10-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this substance.
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be used in situations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option for general handling. For prolonged or immersive contact, it is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation before use. |
| Body Protection | A standard laboratory coat must be worn. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, a chemical-resistant apron or coveralls should be utilized. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors. If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with a P2 filter for dusts should be worn. |
Quantitative Exposure Limits
As of the date of this document, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA.[1][2][3] Therefore, it is imperative to handle this chemical with a high degree of caution and to keep exposure to the lowest achievable level.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Handling
-
Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling the Chemical :
-
Avoid the formation of dust.
-
Carefully weigh and transfer the solid material.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Spill Response
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : All materials used for cleanup should be disposed of as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Container Labeling :
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal :
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
-
Handling Workflow Diagram
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
